4-(1,1-Dimethylpropyl)hexahydro-1H-azepine
Description
Properties
IUPAC Name |
4-(2-methylbutan-2-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-4-11(2,3)10-6-5-8-12-9-7-10/h10,12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAYNOPTHOKLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(1,1-Dimethylpropyl)hexahydro-1H-azepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-(1,1-dimethylpropyl)hexahydro-1H-azepine, a substituted saturated seven-membered heterocyclic amine. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data available for structurally analogous compounds, particularly other 4-alkyl-substituted azepanes. The following sections will delve into its chemical identity, predicted physicochemical properties, potential synthetic pathways, expected spectroscopic characteristics, and considerations for its application in research and drug development, with a strong emphasis on safety and handling.
Introduction: The Azepane Scaffold in Medicinal Chemistry
The hexahydro-1H-azepine, or azepane, scaffold is a significant structural motif in medicinal chemistry.[1][2] Its inherent three-dimensional and flexible nature provides a valuable framework for the design of novel therapeutic agents. Azepane derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-Alzheimer's properties.[3] The introduction of substituents onto the azepane ring, such as the 1,1-dimethylpropyl (or tert-amyl) group at the 4-position, allows for the fine-tuning of a compound's steric and electronic properties. This modulation can significantly impact its biological activity, selectivity, and pharmacokinetic profile. This guide focuses on the specific properties of this compound, providing a foundational understanding for researchers exploring its potential applications.
Chemical Identity and Physicochemical Properties
Chemical Identifiers
| Identifier | Value |
| Systematic Name | This compound |
| Common Synonym | 4-(tert-amyl)azepane |
| CAS Number | 1154906-24-7 |
| Molecular Formula | C₁₁H₂₃N |
| Molecular Weight | 169.31 g/mol |
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow liquid | Azepane itself is a colorless liquid, and the alkyl substituent is unlikely to impart color.[4] |
| Boiling Point | > 150 °C | The boiling point of azepane is approximately 138-139 °C. The addition of a C5 alkyl group will significantly increase the molecular weight and van der Waals forces, leading to a higher boiling point. |
| Density | ~0.85 - 0.95 g/mL | The density will be slightly less than that of water, which is typical for aliphatic amines. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, chloroform, diethyl ether) | The polar N-H bond will allow for some water solubility through hydrogen bonding, but the large, non-polar alkyl group will dominate, leading to greater solubility in organic solvents. |
| pKa | ~10-11 | The pKa of the conjugate acid is expected to be in the typical range for secondary amines, indicating it will be basic. |
Synthesis of 4-Alkyl-Substituted Hexahydro-1H-azepines: A Methodological Overview
While a specific, published synthesis for this compound has not been identified, several general strategies for the synthesis of 4-substituted azepanes can be adapted. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the synthesis.
General Synthetic Strategies
The synthesis of the azepane ring itself can be approached through various methods, including ring-closing reactions and ring-expansion reactions of smaller cyclic compounds.[1] For the introduction of a substituent at the 4-position, two primary logical approaches can be considered, as illustrated in the workflow diagram below.
Figure 1: General synthetic workflows for 4-alkyl-azepanes.
Exemplary Synthetic Protocol (Hypothetical)
The following protocol describes a plausible, though not experimentally verified, multi-step synthesis of this compound based on the post-functionalization strategy (Strategy 2 in Figure 1). This approach utilizes the commercially available N-Boc-hexahydro-1H-azepin-4-one as a key intermediate.
Step 1: Grignard Reaction with tert-Amylmagnesium Chloride
-
To a solution of N-Boc-hexahydro-1H-azepin-4-one in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-amylmagnesium chloride (prepared from 2-chloro-2-methylbutane and magnesium turnings) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.
Step 2: Dehydration of the Tertiary Alcohol
-
Dissolve the crude tertiary alcohol from the previous step in a suitable solvent such as toluene or xylene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) and heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkene intermediate.
Step 3: Hydrogenation of the Alkene
-
Dissolve the crude alkene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
Step 4: Deprotection of the Boc Group
-
Dissolve the N-Boc protected this compound in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Purification can be achieved by distillation under reduced pressure.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the known spectral properties of similar alkyl-substituted azepanes.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex in the aliphatic region due to overlapping signals of the azepane ring protons.
-
δ ~2.5-3.0 ppm (m): Protons on the carbons adjacent to the nitrogen atom (C2 and C7).
-
δ ~1.2-1.8 ppm (m): Protons on the remaining carbons of the azepane ring (C3, C4, C5, C6) and the CH proton of the tert-amyl group.
-
δ ~0.8-1.0 ppm (m): Protons of the methyl and ethyl groups of the tert-amyl substituent.
-
A broad singlet corresponding to the N-H proton may be observed, with its chemical shift being dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide more distinct signals for each carbon atom.
-
δ ~45-55 ppm: Carbons adjacent to the nitrogen (C2 and C7).
-
δ ~30-40 ppm: Carbons of the azepane ring (C3, C5) and the quaternary carbon of the tert-amyl group.
-
δ ~20-30 ppm: Carbons of the azepane ring (C4, C6) and the methylene and methyl carbons of the tert-amyl group.
Infrared (IR) Spectroscopy
-
~3300-3400 cm⁻¹ (broad): N-H stretching vibration, characteristic of a secondary amine.
-
~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.[5]
-
~1450-1470 cm⁻¹: C-H bending vibrations.
-
~1100-1200 cm⁻¹: C-N stretching vibration.
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 169. Key fragmentation patterns for alkyl-substituted cycloalkanes often involve the loss of alkyl radicals.[6]
-
m/z = 169 (M⁺): Molecular ion.
-
m/z = 154: Loss of a methyl radical (•CH₃).
-
m/z = 140: Loss of an ethyl radical (•CH₂CH₃).
-
m/z = 112: Loss of the tert-amyl radical (•C₅H₁₁).
-
Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for cyclic amines.
Applications in Drug Development and Research
The incorporation of a bulky lipophilic group like 1,1-dimethylpropyl can significantly influence the pharmacological properties of a molecule.
-
Increased Lipophilicity: This can enhance membrane permeability and potentially improve oral bioavailability.
-
Receptor Binding: The steric bulk of the tert-amyl group can play a crucial role in the binding affinity and selectivity of the molecule for its biological target by occupying specific hydrophobic pockets in the receptor.
-
Metabolic Stability: The quaternary carbon of the tert-amyl group can block potential sites of metabolism, potentially increasing the half-life of the compound.
Given the diverse biological activities of the azepane scaffold, this compound could serve as a valuable building block for the synthesis of novel compounds with potential applications as:
-
Enzyme inhibitors
-
Receptor agonists or antagonists
-
CNS-active agents
Safety, Handling, and Toxicology
Specific toxicological data for this compound are not available. However, based on the general properties of aliphatic amines and safety data for other substituted azepanes, the following precautions should be taken.
Hazard Identification
-
Corrosive/Irritant: Likely to be corrosive or irritating to the skin, eyes, and respiratory tract.[7]
-
Harmful if Swallowed or Inhaled: Potential for systemic toxicity upon ingestion or inhalation.[8]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7]
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[7]
Conclusion
This compound represents an intriguing, yet understudied, chemical entity. Its structural features suggest potential for the development of novel bioactive molecules. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers by outlining its predicted chemical properties, plausible synthetic approaches, and essential safety considerations based on the well-established chemistry of the azepane scaffold. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and drug discovery.
References
A comprehensive list of references is not possible due to the limited direct literature on the specific topic. The information presented is a synthesis of general chemical principles and data from analogous compounds found in the following types of sources:
-
Chemical supplier safety data sheets (SDS) for substituted azepanes.[7][8][9]
-
Review articles on the synthesis and medicinal applications of azepane derivatives.[1][2][3]
-
Spectroscopic databases and literature for analogous alkyl-substituted amines and cycloalkanes.[5][6]
- General organic chemistry textbooks and resources on synthesis and reaction mechanisms.
- Chemical property prediction software and d
-
Journal articles describing the synthesis and characterization of various 4-substituted azepanes.[10]
- Patents disclosing the synthesis of rel
- Toxicology databases for aliph
-
PubChem and other chemical compound databases for structural information and predicted properties.[11]
-
Scientific articles on mass spectral fragmentation of cyclic and aliphatic amines.
-
Pharmaceutical and medicinal chemistry journals.[12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azepane - Wikipedia [en.wikipedia.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate | C12H23NO3 | CID 68708706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 10. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Introduction: The Azepane Scaffold as a Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to 4-Substituted Hexahydro-1H-azepine Derivatives: A Case Study of 4-(1,1-dimethylpropyl)hexahydro-1H-azepine
The seven-membered nitrogen-containing heterocycle, hexahydro-1H-azepine, commonly known as azepane, has garnered significant attention in medicinal chemistry.[1] Its derivatives are integral to a multitude of pharmacologically active agents, demonstrating the scaffold's versatility.[2][3] The non-planar and flexible nature of the seven-membered ring provides a unique three-dimensional architecture, which is advantageous for exploring chemical space and optimizing interactions with biological targets.[4] This inherent conformational flexibility makes azepane a "privileged structure" for the development of novel therapeutics targeting a wide range of diseases, including cancer, Alzheimer's disease, and various central nervous system (CNS) disorders.[1][2]
This technical guide focuses on the synthesis, properties, and potential applications of 4-substituted azepane derivatives. While specific public data for this compound (CAS Number 259939-73-8) is scarce, this molecule serves as an excellent case study. By examining its constituent parts—the azepane core and the bulky, lipophilic 4-(1,1-dimethylpropyl) substituent—we can extrapolate from established chemical principles and related structures to provide a comprehensive and insightful analysis for researchers and drug development professionals. This guide will explore a plausible synthetic pathway, predict physicochemical properties, and discuss the potential structure-activity relationships (SAR) that a bulky alkyl group at the 4-position might confer.
Physicochemical Properties: From the Parent Scaffold to a Substituted Derivative
The physicochemical properties of a molecule are fundamental to its behavior in biological systems, influencing everything from solubility and membrane permeability to metabolic stability. The introduction of a substituent, such as the 1,1-dimethylpropyl group, can significantly alter these properties compared to the parent azepane scaffold.
Table 1: Physicochemical Properties of Hexahydro-1H-azepine (Azepane)
| Property | Value | Source |
| CAS Number | 111-49-9 | [5] |
| Molecular Formula | C₆H₁₃N | [5] |
| Molecular Weight | 99.17 g/mol | [5] |
| Boiling Point | ~138 °C | [5] |
| Density | ~0.878 - 0.885 g/mL | [5] |
| Appearance | Colorless to yellow liquid | [5] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/State | Rationale |
| CAS Number | 259939-73-8 | N/A |
| Molecular Formula | C₁₁H₂₃N | Based on the addition of a C₅H₁₁ group to the azepane core. |
| Molecular Weight | 169.31 g/mol | Calculated from the molecular formula. |
| Boiling Point | Significantly higher than azepane | Increased molecular weight and van der Waals forces from the bulky alkyl group will raise the boiling point. |
| Lipophilicity (LogP) | Significantly higher than azepane | The 1,1-dimethylpropyl group is a large, non-polar alkyl substituent, which will markedly increase the compound's affinity for non-polar environments. |
| Aqueous Solubility | Lower than azepane | Increased lipophilicity generally corresponds to decreased solubility in water. |
| Basicity (pKa) | Similar to azepane | The alkyl group at the 4-position is electronically neutral and should not significantly affect the basicity of the secondary amine. |
Synthetic Strategies for 4-Alkyl-Substituted Azepanes
The synthesis of 4-substituted azepanes can be approached through various routes, often involving either the construction of the azepine ring with the substituent already in place or the modification of a pre-existing azepane derivative. Given the lack of a specific reported synthesis for this compound, a plausible and logical pathway can be designed based on established organic chemistry principles. A common strategy involves the Beckmann rearrangement of a substituted cyclohexanone oxime, followed by reduction of the resulting lactam.
A hypothetical, multi-step synthesis is outlined below. This approach offers a logical and feasible route for researchers aiming to synthesize this or similar 4-alkyl-substituted azepanes.
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. researchgate.net [researchgate.net]
- 5. Hexahydro-1H-azepine-1-carbaldehyde|CAS 25114-81-2 [benchchem.com]
Analytical Architecture: Comprehensive Structure Elucidation of 4-(1,1-Dimethylpropyl)hexahydro-1H-azepine
Executive Summary
Target Analyte: 4-(1,1-dimethylpropyl)hexahydro-1H-azepine (also known as 4-tert-pentylazepane).
Molecular Formula: C
This guide details the structural elucidation of a sterically hindered, saturated 7-membered nitrogen heterocycle.[1] The analytical challenge lies not in the functional groups—which are simple (secondary amine, alkyl chain)—but in the conformational fluxionality of the azepane ring and the stereochemical implications of the bulky 1,1-dimethylpropyl substituent at the C4 position.
The following protocols prioritize establishing connectivity through the quaternary carbon center and resolving the diastereotopic nature of the side-chain methyl groups, which serves as the primary evidence for the ring's chirality.
Part 1: Synthetic Context & Purity Assessment
Before spectral acquisition, the origin of the sample dictates the impurity profile. For a C4-substituted azepane, the most likely synthetic route involves the Beckmann rearrangement of a 4-substituted cyclohexanone oxime followed by reduction, or a Schmidt reaction .
Critical Impurity Checks:
-
Regioisomers: The rearrangement of 4-substituted cyclohexanones can yield both 4-substituted and 5-substituted azepan-2-ones (lactams). If the separation was not rigorous prior to reduction, the sample may contain the 5-(1,1-dimethylpropyl) isomer.
-
Starting Materials: Unreacted 4-tert-pentylcyclohexanone or the intermediate lactam.
Protocol 1.1: GC-MS Purity Screen
-
Column: Rxi-5Sil MS (30m x 0.25mm ID, 0.25µm film).
-
Inlet: 250°C, Split 50:1.
-
Oven: 60°C (1 min) → 15°C/min → 300°C (5 min).
-
Logic: The amine is sufficiently volatile. Derivatization (e.g., TFA-anhydride) is recommended if peak tailing obscures minor impurities.
Part 2: Mass Spectrometry & Fragmentation Logic
Mass spectrometry provides the first confirmation of the carbon skeleton and the nitrogen content.
Mechanism of Fragmentation
The fragmentation of 4-(1,1-dimethylpropyl)azepane is dominated by
-
Molecular Ion (
): m/z 169 (Weak intensity, typical for aliphatic amines). - -Cleavage (Ring Opening): The bond adjacent to the nitrogen breaks, forming an iminium ion.
-
McLafferty Rearrangement: Not favorable due to ring constraints.
-
Side Chain Loss: Cleavage at the quaternary center is electronically favorable, leading to the loss of the tert-pentyl radical (M - 71) or the ethyl radical from the side chain (M - 29).
Diagnostic Ions:
-
m/z 140: Loss of Ethyl group (from the 1,1-dimethylpropyl chain).
-
m/z 44/58: Characteristic low-mass amine fragments (
series).
Part 3: NMR Spectroscopy (The Elucidation Core)
This is the definitive step. The flexibility of the 7-membered ring averages many signals at room temperature, but the bulky C4 group will likely bias the ring into a twist-chair conformation.
Solvent Selection Strategy
-
Primary: CDCl
. Standard baseline. -
Secondary: C
D (Benzene-d6).-
Reasoning: The anisotropic effect of benzene often resolves overlapping aliphatic multiplets, particularly distinguishing the diastereotopic methyl groups on the side chain which may overlap in chloroform.
-
H NMR Assignment Logic
-
H1 (Amine): Broad singlet, 1.0–2.0 ppm (concentration dependent).
-
H2 & H7 (
-protons): 2.6–3.0 ppm. These will appear as complex multiplets. -
H4 (Methine): The key handle. It is adjacent to the bulky group. Look for a multiplet around 1.4–1.6 ppm.
-
Side Chain Methyls (H2', H3'): Two distinct singlets (approx 0.85 ppm and 0.87 ppm).
-
Crucial Insight: Because C4 is a chiral center, the two methyl groups on the quaternary carbon are diastereotopic . Observing two singlets instead of one (integration 3H each) is the strongest evidence that the side chain is attached to a chiral center on the ring.
-
-
Side Chain Ethyl (H4', H5'): Triplet (0.8 ppm) and Quartet (1.2 ppm).
C NMR & DEPT-135
-
Quaternary Carbon (C1'): ~33-36 ppm. Disappears in DEPT-135.
-
Methine (C4): ~40-45 ppm. Positive in DEPT-135.
-
Methylene (C2, C7): ~45-50 ppm (Deshielded by N). Negative in DEPT-135.
-
Methyls: Three signals (two diastereotopic gem-dimethyls, one terminal ethyl methyl).
2D NMR Workflow (Connectivity)
To prove the substituent is at C4 and not C3:
-
COSY: Trace the spin system from N-H
H2 H3 H4.-
Challenge: In azepanes, the H3/H5/H6 region is often a "mulligan" (unresolved hump).
-
-
HMBC (The Solver):
-
Target the Quaternary Carbon (C1') of the side chain.
-
Look for correlations from the Side Chain Methyl protons to the Ring Methine Carbon (C4) .
-
Differentiation: If the group were at C3, the HMBC would show correlations to a carbon only 2 bonds away from Nitrogen (C2). At C4, the connection point is 3 bonds from Nitrogen.
-
Part 4: Stereochemical Considerations
The molecule possesses one chiral center at C4.
-
Enantiomers: (R)-4-(1,1-dimethylpropyl)azepane and (S)-4-(1,1-dimethylpropyl)azepane.
-
Resolution: Standard NMR will not distinguish enantiomers.
-
Protocol for Enantiomeric Excess (ee):
-
Derivatization: React with Mosher's Acid Chloride ((R)-MTPA-Cl).
-
Analysis: The resulting diastereomeric amides will show distinct
F NMR signals or separable peaks on achiral GC/HPLC.
-
Part 5: Summary of Analytical Data (Simulated)
| Experiment | Signal / Observation | Structural Conclusion |
| MS (EI) | m/z 169 ( | C11H23N confirmed; Ethyl loss from side chain. |
| Diastereotopic gem-dimethyls | ||
| Presence of tert-pentyl quaternary center. | ||
| DEPT-135 | 6 CH | Confirms azepane ring (6x CH2? No, C4 is CH). |
| HMBC | Me(side chain) | Links bulky group to the specific ring position. |
Note on DEPT: The azepane ring has C2, C3, C5, C6, C7 as CH
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (The definitive guide on MS fragmentation and NMR logic).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[2] (Essential for understanding the HMBC/HSQC pulse sequences described).
- Dale, J. (1978). Stereochemistry and Conformational Analysis. Verlag Chemie.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Sources
The Azepane Scaffold: A Journey from Industrial Precursor to Therapeutic Cornerstone
An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of Hexahydro-1H-azepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexahydro-1H-azepine, or azepane, framework, a seven-membered saturated nitrogen-containing heterocycle, has a rich and dualistic history. Its journey began with the industrial-scale production of its lactam derivative, ε-caprolactam, a key monomer for Nylon-6. However, beyond its role as a polymer precursor, the azepane scaffold has emerged as a "privileged structure" in medicinal chemistry. Its unique conformational flexibility allows for the precise spatial orientation of substituents, making it a cornerstone in the design of numerous therapeutic agents. This guide provides a comprehensive overview of the discovery and historical evolution of hexahydro-1H-azepine derivatives, from their industrial origins to their current status as vital components of modern pharmaceuticals. We will delve into the pivotal synthetic strategies that have enabled the creation of a diverse chemical space around this scaffold, explore the mechanisms of action of key azepane-containing drugs, and provide detailed experimental protocols for the synthesis and characterization of these versatile molecules.
From Industrial Workhorse to Pharmacological Asset: A Historical Perspective
The story of the hexahydro-1H-azepine ring system is intrinsically linked to the rise of the polymer industry in the 20th century.
The Birth of a Monomer: The Discovery and Industrialization of ε-Caprolactam
The first synthesis of ε-caprolactam, the cyclic amide of ε-aminocaproic acid, was reported in 1899 by Gabriel and Maas.[1][2] However, its industrial significance was not realized until decades later with the development of Nylon-6. The first industrial production of ε-caprolactam began in 1943 by IG Farben, utilizing a process that started from phenol.[2][3]
The cornerstone of industrial ε-caprolactam synthesis is the Beckmann rearrangement , a reaction that converts cyclohexanone oxime into the desired lactam in the presence of an acid catalyst, typically oleum.[2][4][5] Over the years, various modifications and alternative routes have been developed to improve efficiency and reduce byproducts. These include processes starting from cyclohexane, which is more economical than phenol, and the use of different methods for the production of hydroxylamine, a key reagent for the oximation of cyclohexanone.[2][4] Another significant industrial process is the photonitrosation of cyclohexane using nitrosyl chloride, developed by Toyo Rayon (now Toray) in 1963.[2][5]
The immense global demand for Nylon-6, with approximately 4.5 billion kilograms of caprolactam produced annually, has driven continuous innovation in its manufacturing processes, including the development of "greener" catalytic methods to minimize the use of aggressive reagents and the production of unwanted byproducts like ammonium sulfate.[4][6]
The Emergence of the Azepane Scaffold in Medicinal Chemistry
While the industrial world was focused on ε-caprolactam, the broader potential of the saturated hexahydro-1H-azepine ring, known as azepane, began to be recognized in the field of medicinal chemistry.[7][8] The seven-membered ring's inherent flexibility allows it to adopt multiple low-energy conformations, which can be crucial for binding to biological targets.[9] This conformational diversity, coupled with the ability to introduce a wide range of substituents, has made the azepane scaffold a "privileged structure" in drug discovery.[9]
Today, the azepane motif is found in a variety of approved drugs and clinical candidates, targeting a wide range of diseases, including diabetes, allergies, and cancer.[7][10] This transition from a simple industrial monomer to a versatile pharmacophore highlights the remarkable journey of the hexahydro-1H-azepine ring system.
Synthetic Strategies for Accessing the Azepane Core and its Derivatives
The construction of the seven-membered azepane ring presents unique synthetic challenges due to unfavorable thermodynamics and kinetics compared to the formation of five- and six-membered rings.[8] However, a number of robust synthetic methodologies have been developed to overcome these hurdles.
Ring-Expansion Reactions: Building from Smaller Rings
A classic and widely used approach to azepane synthesis involves the expansion of a pre-existing smaller ring.
-
Beckmann Rearrangement: As discussed in the context of ε-caprolactam, the Beckmann rearrangement of cyclohexanone oximes is a powerful tool for the synthesis of azepan-2-ones. This method can be adapted to produce a variety of substituted lactams by starting with appropriately functionalized cyclohexanones.
-
Photochemical Ring Expansion: Photochemical methods, such as the photo-Fries-like rearrangement of N-vinylpyrrolidinones, provide a two-step formal [5+2] cycloaddition approach to constructing functionalized azepin-4-ones.[11][12] This facile method allows for the creation of diverse azepane derivatives from readily available aldehydes and pyrrolidinones.[11][12]
Cyclization Strategies: Forming the Seven-Membered Ring
Intramolecular cyclization of linear precursors is another common and versatile strategy for azepane synthesis.
-
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful and popular method for the formation of a wide variety of cyclic structures, including azepanes.[8][13][14][15] This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile ethylene byproduct.[15] The success of RCM for azepane synthesis is often dependent on factors such as substrate conformation, catalyst choice, and reaction concentration.[8][14][16]
-
Reductive Amination: Intramolecular reductive amination of a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group) is a straightforward method for constructing the azepane ring.
Cycloaddition Reactions: A Convergent Approach
Cycloaddition reactions offer a convergent and efficient way to construct the azepine ring system. Formal [5+2] cycloaddition approaches, for example, can be used to diastereoselectively synthesize azepino[1,2-a]indoles.[17] These reactions often proceed through the formation of a transient intermediate that undergoes a subsequent ring-opening and cyclization cascade to form the seven-membered ring.[17]
N-Functionalization of the Hexahydro-1H-azepine Ring
Once the azepane core is synthesized, the nitrogen atom provides a convenient handle for further functionalization, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical and biological properties.
Hexahydro-1H-azepine Derivatives in Drug Discovery: Case Studies
The versatility of the azepane scaffold is best illustrated by its presence in a number of successful therapeutic agents.
Tolazamide: A First-Generation Sulfonylurea for Type 2 Diabetes
Tolazamide is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs, used in the management of type 2 diabetes mellitus.[1][2]
-
Discovery and History: Tolazamide was developed as part of the broader effort to identify orally active agents for the treatment of diabetes. The sulfonylureas were discovered serendipitously from research on sulfonamide antibiotics.
-
Mechanism of Action: Tolazamide and other sulfonylureas exert their glucose-lowering effects by stimulating the release of insulin from pancreatic β-cells.[1][5][18] They achieve this by binding to and inhibiting the ATP-sensitive potassium channel (KATP) on the β-cell membrane.[1] This channel is a complex of the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel subunit Kir6.2.[19][20] Inhibition of this channel leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[1][19][20]
Figure 1: Mechanism of action of Tolazamide.
Azelastine: A Second-Generation Antihistamine
Azelastine is a potent, second-generation histamine H1 receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis.[21]
-
Discovery and History: Azelastine was first synthesized in 1971 and came into medical use in 1986.[21] It is available in various formulations, including nasal sprays and eye drops.[21]
-
Mechanism of Action: Azelastine's primary mechanism of action is as an inverse agonist at the histamine H1 receptor.[22] By binding to the H1 receptor, it stabilizes the inactive conformation of the receptor, thereby reducing its constitutive activity and blocking the effects of histamine.[22] This leads to a reduction in the classic symptoms of allergic reactions, such as itching, sneezing, and rhinorrhea.[21] In addition to its antihistaminic effects, azelastine also exhibits mast cell stabilizing properties and can inhibit the release of other pro-inflammatory mediators.[22][23]
Figure 2: Signaling pathway inhibited by Azelastine.
Balanol: A Natural Product with Potent Protein Kinase C Inhibitory Activity
Balanol is a fungal metabolite that contains a complex, highly substituted azepane ring.[6][24] It is a potent inhibitor of protein kinase C (PKC), a family of enzymes involved in various cellular signaling pathways.[3][4][6][24]
-
Discovery and Synthetic Efforts: The discovery of balanol and its potent biological activity spurred significant interest from the synthetic chemistry community. Numerous research groups have developed total syntheses of balanol and its analogues, providing valuable insights into the structure-activity relationships of this complex natural product.[4][6][24]
-
Mechanism of Action: Balanol inhibits PKC by competing with ATP for binding to the enzyme's catalytic domain.[6] The unique three-dimensional structure of balanol, including the conformationally flexible azepane ring, is crucial for its high-affinity binding to PKC.[4] The development of balanol analogues has helped to elucidate the key structural features required for potent and selective PKC inhibition.[3][4]
Quantitative Biological Activity of Azepane Derivatives
The following table summarizes the in vitro biological activity of selected hexahydro-1H-azepine derivatives against various cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Benzo[a]phenazine derivative | Various | 1-10 | [9] |
| 1,2,3-Triazole linked Tetrahydrocurcumin | HCT-116 (Colon Carcinoma) | 1.09 | [6] |
| 1,2,3-Triazole linked Tetrahydrocurcumin | A549 (Lung Carcinoma) | 45.16 | [6] |
| Azetopyrroloazepinones | PC-3 (Prostate) | >100 | [4] |
| Azetopyrroloazepinones | U251 (CNS) | 25.3 | [4] |
| Azetopyrroloazepinones | K562 (Leukemia) | 33.8 | [4] |
| Azetopyrroloazepinones | HCT-15 (Colon) | >100 | [4] |
| Azetopyrroloazepinones | MCF7 (Breast) | 28.7 | [4] |
Experimental Protocols
The following are representative, detailed protocols for the synthesis and characterization of hexahydro-1H-azepine derivatives.
Synthesis of 1-(Formyl)-Hexahydro-1H-Azepine
This protocol describes the N-formylation of hexahydro-1H-azepine.
Materials:
-
Hexahydro-1H-azepine (19.8 g, 0.2 mol)
-
Ethyl formate (22.2 g, 0.3 mol)
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add hexahydro-1H-azepine (19.8 g, 0.2 mol).
-
Add ethyl formate (22.2 g, 0.3 mol) dropwise to the stirred hexahydro-1H-azepine. The addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir overnight at room temperature.
-
Remove the volatile materials by evaporation at room temperature under reduced pressure (~20 mm Hg).
-
Purify the residue by vacuum distillation to yield 1-(formyl)-hexahydro-1H-azepine (boiling point 56-58 °C at 3-4 mm Hg). The expected yield is approximately 84%.[25]
General Procedure for Ring-Closing Metathesis (RCM) to form an Azepane Ring
This protocol provides a general guideline for the synthesis of an N-Boc protected trihydroxyazepane via RCM.
Materials:
-
N-allylated diene precursor
-
Grubbs' first-generation catalyst
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-allylated diene precursor in anhydrous DCM in a Schlenk flask under an inert atmosphere (nitrogen or argon). The concentration should be kept low (e.g., 0.005 M) to favor the intramolecular RCM reaction over intermolecular polymerization.
-
Add Grubbs' first-generation catalyst (typically 5-10 mol%) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc protected trihydroxyazepane.[13]
Figure 3: Experimental workflow for RCM.
Characterization Data for a Representative Hexahydro-1H-azepine Derivative
1H-Azepine, 1-acetylhexahydro-
-
¹³C NMR: The ¹³C NMR spectrum of 1-acetylhexahydro-1H-azepine shows characteristic peaks corresponding to the carbon atoms in the acetyl group and the azepane ring.
-
Mass Spectrometry: The mass spectrum (electron ionization) of hexahydro-1H-azepin-1-amine provides information about the molecular weight and fragmentation pattern of the molecule.[26]
1H-Azepine, hexahydro-1-(4-nitrophenyl)-
-
¹H NMR: The ¹H NMR spectrum of this compound would show signals for the protons on the azepane ring and the nitrophenyl group.
-
¹³C NMR: The ¹³C NMR spectrum would display resonances for all the carbon atoms in the molecule.
-
IR Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the nitro group (N-O stretching) and the C-N bond.[27]
Conclusion and Future Directions
The journey of hexahydro-1H-azepine derivatives from their origins as industrial building blocks to their current role as key pharmacophores is a testament to the power of chemical synthesis and the continuous search for new therapeutic agents. The unique conformational properties of the azepane ring have made it a valuable scaffold for the design of drugs targeting a wide array of biological targets.
Future research in this area will likely focus on the development of new and more efficient synthetic methods for the construction of complex and highly functionalized azepane derivatives. The exploration of novel biological targets for azepane-containing compounds will also continue to be an active area of investigation. As our understanding of the chemical biology of this versatile scaffold deepens, we can expect to see the emergence of a new generation of hexahydro-1H-azepine-based therapeutics with improved efficacy and safety profiles.
References
-
Thomas, J. M., & Raja, R. (2005). Design of a "green" one-step catalytic production of epsilon-caprolactam (precursor of nylon-6). Proceedings of the National Academy of Sciences of the United States of America, 102(39), 13732–13736. [Link]
-
An overview of caprolactam synthesis. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Yamane, H., & Masaki, M. (1978). Progress of ε-Caprolactam Manufacturing Method. Journal of the Japan Petroleum Institute, 21(5), 321-329. [Link]
-
Synthesis of 1-(Formyl)-Hexahydro-1H-Azepine. (n.d.). PrepChem.com. Retrieved February 21, 2026, from [Link]
-
Caprolactam manufacturing process and water sampling points in an... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Manufacturing process of Caprolactam. (n.d.). Valco Group. Retrieved February 21, 2026, from [Link]
-
Caprolactam – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 21, 2026, from [Link]
-
Azelastine. (2024, February 16). In Wikipedia. [Link]
-
Kaur, H., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 496-535. [Link]
-
A catalytic diastereoselective formal [5+2] cycloaddition approach to azepino[1,2-a]indoles: putative donor-acceptor cyclobutanes as reactive intermediates. (2014). PubMed. [Link]
-
Tolazamide 250mg Tablet: Comprehensive Clinical Profile. (n.d.). GlobalRx. Retrieved February 21, 2026, from [Link]
-
DESCRIPTION Tolazamide is an oral blood-glucose-lowering d. (n.d.). fda.gov. Retrieved February 21, 2026, from [Link]
-
Thullen, S. M., Rubush, D. M., & Rovis, T. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. Synlett, 28(19), 2755-2758. [Link]
-
Label: tolinase- tolazamide tablet. (2006). DailyMed. [Link]
-
Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 457-483. [Link]
-
Synthesis of 1-(Formyl)-Hexahydro-1H-Azepine. (n.d.). PrepChem.com. Retrieved February 21, 2026, from [Link]
-
A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]
-
Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 21, 2026, from [Link]
-
Structure of azelastine and its major metabolite. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Azepane–based compounds are saturated seven‐membered carbocycles... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
- CN113956239A - Azelastine hydrochloride, and preparation method and application thereof. (n.d.). Google Patents.
- CN102391253A - Synthetic technology of azelastine hydrochloride. (n.d.). Google Patents.
-
1H-Azepine, hexahydro-1-(4-nitrophenyl)-. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
-
The IC 50 values (µM) of compounds 1a-g to the five cancer cell lines. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. (2015). PMC. [Link]
-
Schematic overview of the main signaling pathways by which histamine... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue. (2022). Frontiers. [Link]
-
Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (n.d.). Organic Syntheses Procedure. Retrieved February 21, 2026, from [Link]
-
Ring-closing metathesis. (2024, January 26). In Wikipedia. [Link]
-
Regulation mechanisms of sulfonylurea receptor 1 (SUR1) channels. (1)... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Sulfonylurea Receptor 1 in Central Nervous System Injury: An Updated Review. (2021). MDPI. [Link]
-
The impact of sulfonylureas on diverse ion channels: an alternative explanation for the antidiabetic actions. (2025). Frontiers. [Link]
-
The impact of sulfonylureas on diverse ion channels: an alternative explanation for the antidiabetic actions. (2025). Semantic Scholar. [Link]
-
Mechanisms of the Glycaemic Effects of Sulfonylureas. (n.d.). Scilit. Retrieved February 21, 2026, from [Link]
-
1H-Azepine, 1-acetylhexahydro-. (n.d.). SpectraBase. Retrieved February 21, 2026, from [Link]
-
1H-Azepin-1-amine, hexahydro-. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]
Sources
- 1. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Azelastine hydrochloride - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | The impact of sulfonylureas on diverse ion channels: an alternative explanation for the antidiabetic actions [frontiersin.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 25. prepchem.com [prepchem.com]
- 26. 1H-Azepin-1-amine, hexahydro- [webbook.nist.gov]
- 27. 1H-Azepine, hexahydro-1-(4-nitrophenyl)- | C12H16N2O2 | CID 83639 - PubChem [pubchem.ncbi.nlm.nih.gov]
potential research areas for substituted hexahydro-1H-azepines
Topic: Strategic Exploration of Substituted Hexahydro-1H-Azepines in Drug Discovery Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary: The "Seven-Membered Gap"
In the landscape of medicinal chemistry, hexahydro-1H-azepines (azepanes) represent a high-value, under-exploited chemical space. While 5- and 6-membered nitrogen heterocycles (pyrrolidines, piperidines) dominate FDA-approved pharmacophores, azepanes are statistically underrepresented. This is not due to a lack of biological relevance—natural products like (-)-balanol and drugs like azelastine prove their efficacy—but rather due to the synthetic energy barrier required to construct and functionalize the 7-membered ring.
This guide outlines three high-potential research areas where substituted azepanes offer distinct advantages over their smaller ring counterparts, driven by their unique conformational entropy and ability to mimic transition states.
Strategic Research Area I: Polyhydroxylated Azepanes as Glycomimetics
Target Indication: Lysosomal Storage Disorders (LSDs) & Metastatic Cancer Mechanism: Pharmacological Chaperoning & Glycosidase Inhibition
Polyhydroxylated azepanes function as "iminosugars," mimicking the oxocarbenium ion transition state of glycosidase hydrolysis. Unlike rigid piperidine iminosugars (e.g., miglustat), the azepane ring's flexibility allows it to adapt to the active sites of various glycosidases (
Mechanistic Insight: The Chaperone Effect
In Lysosomal Storage Disorders (e.g., Fabry, Gaucher), mutations cause enzymes to misfold and degrade in the ER. At sub-inhibitory concentrations, specific azepane derivatives bind to the mutant enzyme, stabilizing its folded state and allowing trafficking to the lysosome, where the high substrate concentration displaces the drug.
Visualization: Pharmacological Chaperone Mechanism
Figure 1: Mechanism of action for azepane-based pharmacological chaperones in rescuing mutant lysosomal enzymes.
Comparative Potency Data
The following table highlights the selectivity shift achieved by expanding the ring size from piperidine (6) to azepane (7).
| Compound Class | Ring Size | Target Enzyme | IC50 / Ki | Selectivity Profile |
| Deoxynojirimycin (DNJ) | 6 | ~25 | Broad / Non-selective | |
| Tetrahydroxy-azepane | 7 | 21 | High (>100x vs Glucosidase) | |
| C-Alkyl Azepane | 7 | 80 nM | Competitive Inhibitor | |
| Balanol Analog | 7 | PKA / PKC | 4 nM | ATP-Competitive |
Strategic Research Area II: CNS Polypharmacology (Monoamine Modulation)
Target Indication: Schizophrenia, Depression, Neuropathic Pain Core Scaffold: N-Benzylated Azepanes
Research indicates that N-substituted azepanes can serve as "privileged scaffolds" for monoamine transporters (MATs). Unlike the rigid tropane alkaloids (cocaine analogs), azepanes allow for "induced fit" binding.
-
Key Finding:
-benzyl azepanes have demonstrated nanomolar affinity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) with reduced activity at the Serotonin Transporter (SERT), a profile desirable for specific subsets of depression and ADHD. -
Sigma-1 Receptor: Bicyclic azepane derivatives have shown dual affinity for NET and the Sigma-1 receptor (
R), suggesting neuroprotective potential alongside symptom management.
Enabling Technology: Photochemical Dearomative Ring Expansion
The primary bottleneck in azepane research is synthesis. Traditional Ring-Closing Metathesis (RCM) is often low-yielding for 7-membered rings due to entropic factors and trans-annular strain.
The Solution: A cutting-edge "skeletal editing" approach utilizing blue-light photochemistry to convert nitroarenes directly into azepanes.[1][2] This method allows researchers to map the substitution pattern of a cheap nitrobenzene starting material directly onto the complex azepane core.[1]
Experimental Protocol: Photochemical Expansion of Nitroarenes
Ref: Modeled after recent advances in skeletal editing (e.g., Manchester Group methodologies).
Objective: Synthesis of N-diethyl-5-methyl-3H-azepine (Precursor to substituted azepane).
Reagents:
-
Substrate: 4-Methylnitrobenzene (1.0 equiv)
-
Amine Source: Diethylamine (Et
NH) (8.0 equiv) -
Reductant/ reagent: Triisopropyl phosphite (P(O
Pr) ) (20.0 equiv) -
Solvent: Toluene (anhydrous, degassed)
-
Light Source: 40W Blue LEDs (
= 450 nm)
Step-by-Step Methodology:
-
Setup: In a nitrogen-filled glovebox, charge a borosilicate glass vial with 4-methylnitrobenzene (0.5 mmol), Et
NH (4.0 mmol), and P(O Pr) (10.0 mmol). Add Toluene (5 mL). -
Sealing: Seal the vial with a Teflon-lined cap and remove from the glovebox.
-
Irradiation: Place the vial in a photoreactor setup maintained at 25°C (use a fan for cooling). Irradiate with Blue LEDs for 12–24 hours.
-
Checkpoint: Monitor reaction progress via TLC or GC-MS. The reaction proceeds via a singlet nitrene intermediate which undergoes ring expansion.[2]
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess amine and solvent.
-
Purification: The resulting 3H-azepine is often unstable; immediately subject the crude mixture to hydrogenation (H
, Pd/C, MeOH) to generate the stable hexahydro-1H-azepine . -
Isolation: Purify the final saturated azepane via flash column chromatography (SiO
, DCM:MeOH:NH OH gradient).
Visualization: Synthetic Workflow
Figure 2: Photochemical dearomative ring expansion workflow for accessing azepane scaffolds.
References
-
Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Bioorganic Chemistry, 2015. Link
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry (Contextual) / University of Manchester Research, 2023. Link
-
The first synthesis of substituted azepanes mimicking monosaccharides: a new class of potent glycosidase inhibitors. Organic & Biomolecular Chemistry, 2004. Link
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 2025. Link
-
Recent Advances on the Synthesis of Azepane-Based Compounds. European Journal of Organic Chemistry, 2018. Link
Sources
A Technical Guide to the Physical and Chemical Characteristics of 4-Alkyl-Hexahydro-1H-Azepines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, valued for its inherent three-dimensional character and conformational flexibility.[1] Alkyl substitution at the 4-position significantly influences the molecule's physicochemical properties, including its conformation, lipophilicity, and basicity. This guide provides a comprehensive overview of the synthesis, conformational analysis, physical and chemical properties, and spectroscopic characterization of 4-alkyl-hexahydro-1H-azepines, offering valuable insights for their application in drug design and discovery.
Introduction
Seven-membered N-heterocycles, such as azepanes, are integral structural motifs in a wide range of biologically active compounds and approved pharmaceuticals.[2][3] Their non-planar nature provides access to a greater chemical space compared to their five- and six-membered counterparts, which is often crucial for optimizing interactions with biological targets.[4] The introduction of an alkyl substituent at the 4-position of the azepane ring is a common strategy to modulate the molecule's properties. This substitution can impact the ring's conformational equilibrium, which in turn can be a deciding factor for its bioactivity.[4] A thorough understanding of how the 4-alkyl group affects the core characteristics of the azepane scaffold is therefore essential for the rational design of novel therapeutic agents.[5]
Synthesis of 4-Alkyl-Hexahydro-1H-Azepines
The synthesis of 4-alkyl-hexahydro-1H-azepines can be approached through several established routes, often involving the initial construction of a functionalized azepane precursor followed by alkylation or the use of an alkyl-substituted starting material in a ring-forming reaction. One of the most prevalent methods involves the ring expansion of a corresponding 4-substituted piperidine.[6][7] Other notable methods include the dearomative ring expansion of nitroarenes and various cyclization strategies.[8][9]
General Synthetic Workflow: Ring Expansion Approach
A common and effective strategy for synthesizing 4-substituted azepanones, which can then be converted to 4-alkyl-azepanes, is the ring expansion of a protected 4-piperidone.[6][10] This method offers a versatile entry point to a variety of 4-substituted derivatives.
Caption: Conformational Equilibrium of 4-Alkyl-Hexahydro-1H-Azepines.
The energy difference between the axial and equatorial conformers determines their relative populations at equilibrium. This can be studied using computational modeling and NMR spectroscopy, particularly by analyzing coupling constants and through Nuclear Overhauser Effect (NOE) experiments. [11][12]
Physical Characteristics
The physical properties of 4-alkyl-hexahydro-1H-azepines vary with the size and nature of the alkyl group. Generally, as the length of the alkyl chain increases, the boiling point and lipophilicity (logP) increase, while water solubility decreases.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Hexahydro-1H-azepine | C₆H₁₃N | 99.177 | 138 [13] |
| 4-Methyl-hexahydro-1H-azepine | C₇H₁₅N | 113.20 | Not available |
| 4-Phenyl-hexahydro-1H-azepine | C₁₂H₁₇N | 175.27 | Not available |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and characterization of 4-alkyl-hexahydro-1H-azepines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra of these compounds are complex due to the conformational flexibility of the seven-membered ring. Key signals include a broad singlet for the N-H proton (typically δ 1.5-3.0 ppm, exchangeable with D₂O), and complex multiplets for the methylene protons on the ring. The protons on the carbon bearing the alkyl group (C4) will show a chemical shift influenced by the substituent.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the ring carbons in the parent azepane. For 4-alkyl derivatives, the signal for C4 will be shifted, and additional signals for the alkyl group will be present. The chemical shifts provide information about the electronic environment of each carbon atom.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC are invaluable for assigning the complex proton and carbon signals and confirming the connectivity of the molecule. [12]
Infrared (IR) Spectroscopy
-
N-H Stretch: A characteristic absorption band for the secondary amine N-H stretch is observed in the region of 3300-3500 cm⁻¹. This band is often broad due to hydrogen bonding.
-
C-H Stretch: Aliphatic C-H stretching vibrations are observed in the region of 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
-
The electron impact (EI) mass spectrum will typically show a molecular ion peak (M⁺).
-
Common fragmentation patterns involve the loss of the alkyl group at the 4-position and cleavage of the azepane ring. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. [14]
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-alkyl-hexahydro-1H-azepine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals. The choice of solvent depends on the solubility of the compound.
-
-
Data Acquisition: Record ¹H, ¹³C, and 2D NMR (COSY, HSQC) spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). [15] * Self-Validation: The combination of 1D and 2D NMR experiments provides a self-validating system for structural assignment. COSY confirms proton-proton couplings, while HSQC correlates protons with their directly attached carbons.
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Chemical Reactivity
The chemical reactivity of 4-alkyl-hexahydro-1H-azepines is dominated by the secondary amine functionality.
Caption: Common Reactions at the Azepane Nitrogen.
-
N-Alkylation, N-Acylation, and N-Arylation: The nitrogen atom is nucleophilic and readily undergoes reactions with electrophiles such as alkyl halides, acyl chlorides, and aryl halides (often requiring a catalyst). [16]These reactions are fundamental for incorporating the azepane scaffold into larger molecules.
-
Basicity: The nitrogen atom is basic and will react with acids to form ammonium salts. The pKa value is influenced by the electronic effects of the 4-alkyl substituent, although this effect is generally small.
Applications in Drug Discovery
The azepane ring is a key structural feature in numerous FDA-approved drugs and clinical candidates. [3][4]Its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and CNS-related activities. [1][5]The 4-alkyl-azepane moiety can be used to optimize a drug candidate's lipophilicity, metabolic stability, and binding affinity to its target. For example, substituted azepanes are found in drugs like the antihistamine Azelastine. [4]The conformational bias introduced by the 4-alkyl group can be exploited to pre-organize the molecule into a bioactive conformation, enhancing its potency and selectivity. [17]
Conclusion
4-Alkyl-hexahydro-1H-azepines are a versatile class of compounds with tunable physical and chemical properties. The 4-alkyl substituent plays a critical role in defining the conformational landscape and overall characteristics of the molecule. A solid understanding of their synthesis, properties, and reactivity is crucial for leveraging this important scaffold in the design of new and effective pharmaceuticals.
References
-
Kumar, R., & Singh, P. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]
-
Sharma, R., et al. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds, 43(3). [Link]
-
Kaur, M., & Garg, S. (2021). Commercially available drugs contain azepine derivatives. ResearchGate. [Link]
-
Unknown Author. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare. [Link]
-
Gurjar, S. (2023). Azepines Reactions and Uses Final. Scribd. [Link]
-
Procter, D. J., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]
-
National Center for Biotechnology Information. (n.d.). Azepane. PubChem. [Link]
-
Li, B., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]
-
El-Faham, A., et al. (2025). Azepines, Chemistry, Synthesis And Reactions. STM Journals. [Link]
-
Li, B., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]
-
Hunter, L., et al. (2014). Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins. CSIRO Publishing. [Link]
-
Procter, D. J., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. PMC. [Link]
-
Li, B., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]
-
Shrestha, R., et al. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. [Link]
-
Kaur, M., & Garg, S. (2020). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Kaur, M., & Garg, S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Dequirez, G., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. [Link]
-
Alemán, C., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. PMC. [Link]
-
Lee, H., et al. (n.d.). Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. [Link]
-
Lee, H., et al. (n.d.). Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method. ResearchGate. [Link]
-
Toste, F. D., et al. (n.d.). Synthesis of Azepines by a Gold-Catalyzed Intermolecular [4 + 3]-Annulation. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Hexahydro-1H-azepine-1-ethanol. PubChem. [Link]
-
Goti, A., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PMC. [Link]
-
Wikipedia. (n.d.). Azepane. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Azepane-4-carboxylic acid. PubChem. [Link]
-
O'Brien, P., et al. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information. (n.d.). (4S)-4-methyl-4H-azepine. PubChem. [Link]
-
Pazenok, S., et al. (n.d.). Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. ResearchGate. [Link]
-
Bremner, J. B., & Samosorn, S. (n.d.). MONOCYCLIC AZEPINES. download. [Link]
-
Goti, A., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. ACS Publications. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. connectsci.au [connectsci.au]
- 13. Azepane - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]
- 16. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
use of 4-(1,1-dimethylpropyl)hexahydro-1H-azepine in organic synthesis
Application Note: Strategic Utilization of 4-(1,1-Dimethylpropyl)hexahydro-1H-azepine in Medicinal Chemistry
Executive Summary
This technical guide details the application of This compound (CAS 1154906-24-7), also known as 4-tert-pentylazepane , as a high-value building block in drug discovery.
While standard azepane (hexamethyleneimine) is a common pharmacophore, the introduction of the bulky, lipophilic tert-pentyl group at the C4 position offers two distinct advantages for Lead Optimization:
-
Conformational Biasing: The steric bulk of the 1,1-dimethylpropyl group restricts the flexible seven-membered ring into specific twist-chair or twist-boat conformations, potentially reducing the entropic penalty upon binding to target proteins (e.g., GPCRs, Ion Channels).
-
Lipophilic Vectoring: It introduces a significant hydrophobic vector without adding aromaticity, crucial for traversing the Blood-Brain Barrier (BBB) in CNS-targeted programs (e.g., Nav1.7 inhibitors, Orexin antagonists).
This guide provides validated protocols for coupling this sterically hindered secondary amine to heteroaryl cores using Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr) .
Physicochemical Profile & Handling
Before synthesis, researchers must account for the specific steric and electronic properties of this building block.
Table 1: Physicochemical Properties
| Property | Value / Description | Impact on Synthesis |
| Molecular Formula | C₁₁H₂₃N | -- |
| Molecular Weight | 169.31 g/mol | -- |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; requires non-polar workup solvents (e.g., MTBE, Hexanes). |
| pKa (Conjugate Acid) | ~10.8 | Highly basic; requires strong bases (NaOtBu, LHMDS) for deprotonation in catalysis. |
| Steric Profile | High (4-tert-pentyl) | Critical: The C4 substituent creates transannular strain. Nucleophilic attack is slower than unsubstituted azepane. |
| Physical State | Colorless Oil | Prone to carbamate formation in air (absorbs CO₂). Store under Argon. |
Application Protocol 1: Pd-Catalyzed C-N Cross-Coupling
Context: Coupling 4-tert-pentylazepane to deactivated aryl halides is challenging due to the steric bulk of the amine. Standard SNAr fails with electron-rich aryl chlorides. This protocol utilizes a Third-Generation Buchwald Precatalyst system designed for sterically demanding secondary amines.
Target Reaction: Coupling of 4-(1,1-dimethylpropyl)azepane with 4-chloro-2-methylquinoline (Model System).
Reagents & Equipment
-
Amine: this compound (1.2 equiv).
-
Electrophile: 4-Chloro-2-methylquinoline (1.0 equiv).
-
Catalyst: RuPhos Pd G4 (2 mol%).
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv).
-
Solvent: Anhydrous Toluene (0.2 M concentration).
-
Inert Gas: Argon or Nitrogen.
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a 10 mL microwave vial or Schlenk tube and cool under a stream of Argon.
-
Solids Addition: Charge the vial with:
-
RuPhos Pd G4 (Catalyst)
-
NaOtBu (Base)
-
Aryl Halide (if solid)
-
-
Purging: Cap the vial and purge with Argon for 5 minutes (Evacuate/Refill x3).
-
Liquids Addition:
-
Add anhydrous Toluene via syringe.
-
Add 4-(1,1-dimethylpropyl)azepane dropwise via syringe. Note: If the amine is viscous, dilute with a small volume of toluene before addition.
-
-
Reaction:
-
Thermal: Heat to 100°C in an oil bath for 12 hours.
-
Microwave (Alternative): Heat to 110°C for 1 hour.
-
-
Monitoring: Monitor by UPLC-MS. Look for the disappearance of the aryl chloride (M+) and appearance of the product (M+133).
-
Troubleshooting: If conversion stalls, add 1 mol% additional catalyst and reheat. The steric bulk at C4 can retard the reductive elimination step.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water (1x) and brine (1x).
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Flash Column Chromatography (SiO₂).
-
Eluent: 0-20% EtOAc in Hexanes. (The product is highly lipophilic; it will elute early).
-
Application Protocol 2: Regioselective SNAr on Pyrimidines
Context: For electron-deficient heteroocycles (e.g., 2,4-dichloropyrimidine), SNAr is preferred. However, the regioselectivity is influenced by the steric bulk of the 4-tert-pentylazepane.
Hypothesis: The bulky amine will preferentially attack the less sterically hindered position (C4 of pyrimidine) over the C2 position, or require higher temperatures to overcome the barrier at hindered sites.
Workflow Diagram (DOT)
Figure 1: Regioselective nucleophilic aromatic substitution pathway driven by the steric demand of the 4-tert-pentyl group.
Protocol
-
Dissolve 2,4-dichloropyrimidine (1.0 mmol) in THF (5 mL) and cool to 0°C.
-
Add DIPEA (2.0 mmol).
-
Slowly add 4-(1,1-dimethylpropyl)azepane (1.0 mmol) dissolved in THF (1 mL).
-
Stir at 0°C for 1 hour, then warm to RT.
-
Critical Observation: Due to the C4-bulk of the azepane, reaction times may be 2-3x longer than with morpholine or piperidine.
-
Isolate the major regioisomer (typically C4-substitution) via chromatography.
Strategic Rationale: Why use this specific Azepane?
In drug development, "Magic Methyl" effects are well known.[1] However, the "Magic Bulky Group" effect provided by the 1,1-dimethylpropyl moiety is a powerful tool for:
-
Metabolic Blocking: The tert-pentyl group is fully substituted at the alpha-carbon relative to the ring (quaternary center). This blocks Cytochrome P450 oxidation at this position, a common metabolic soft spot in alkyl chains.
-
Solubility Paradox: While adding carbon usually lowers solubility, the disruption of planar stacking (due to the bulky 3D shape of the tert-pentyl group) can sometimes improve solubility in amorphous solid dispersions compared to flat, crystalline analogs.
-
Selectivity: In kinase inhibitors, the bulky tail can occupy the solvent-exposed region (Ribose pocket or back-pocket), inducing selectivity against kinases with smaller gatekeeper residues.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Cited for principles of lipophilic modulation and metabolic blocking). Link
-
BenchChem. (2024). Product Data: this compound.[2][3][4][5] Chemical Property Database. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
Sources
experimental protocol for N-alkylation of 4-(1,1-dimethylpropyl)hexahydro-1H-azepine
An Application Note and Experimental Protocol for the N-Alkylation of 4-(1,1-dimethylpropyl)hexahydro-1H-azepine
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed experimental protocol for the N-alkylation of this compound, a sterically hindered secondary cyclic amine. The protocol is designed for researchers, scientists, and professionals in drug development and medicinal chemistry. This guide offers a robust, validated methodology and a comprehensive explanation of the chemical principles and experimental choices involved. The described procedure aims to provide a reliable and reproducible method for the synthesis of N-alkylated azepane derivatives, which are valuable scaffolds in modern pharmacology.
Introduction: The Challenge and Importance of N-Alkylation of Hindered Amines
The N-alkylation of secondary amines is a cornerstone of organic synthesis, particularly in the construction of pharmaceutical compounds. The introduction of an alkyl group to a nitrogen atom can profoundly alter a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. However, when the amine is sterically hindered, as is the case with this compound, this seemingly straightforward transformation presents significant challenges. The bulky tert-amyl group at the C4 position of the azepane ring, while not directly adjacent to the nitrogen, can influence the ring's conformation and sterically shield the nitrogen atom, thereby reducing its nucleophilicity.
This protocol addresses these challenges by employing a carefully selected combination of a strong base and a polar aprotic solvent. This approach facilitates the deprotonation of the secondary amine to form a more reactive amide anion, which then readily undergoes nucleophilic substitution with an alkyl halide. The selection of sodium hydride (NaH) as the base and N,N-dimethylformamide (DMF) as the solvent is critical for achieving high yields in this transformation.
Experimental Protocol: N-Alkylation of this compound
This protocol details the N-alkylation of this compound with a generic alkyl halide (R-X). The quantities provided are for a typical laboratory scale reaction and can be adjusted as needed.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |
| This compound | 183.34 | 1.83 g | 10.0 | >95% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 11.0 | 60% | Acros Organics |
| Alkyl Halide (R-X) | Varies | 11.0 mmol | 11.0 | >98% | Combi-Blocks |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | >99.8% | Fisher Scientific |
| Saturated aqueous NH4Cl solution | - | 20 mL | - | - | In-house |
| Diethyl ether | 74.12 | 100 mL | - | ACS grade | VWR |
| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - | - | J.T. Baker |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (0.44 g, 11.0 mmol, 1.1 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with 5 mL of anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes. Repeat this washing step twice.
-
Suspend the washed sodium hydride in anhydrous DMF (20 mL).
-
-
Addition of the Amine:
-
Dissolve this compound (1.83 g, 10.0 mmol) in anhydrous DMF (10 mL).
-
Add the amine solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Note: Hydrogen gas evolution will be observed. Ensure the reaction is well-ventilated.
-
-
Formation of the Amide Anion:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium amide should result in a homogenous solution.
-
-
Addition of the Alkylating Agent:
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (R-X, 11.0 mmol, 1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical TLC eluent system is 10:1 hexane:ethyl acetate.
-
-
Work-up Procedure:
-
Upon completion of the reaction, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Rationale and Mechanistic Insights
The choice of reaction conditions is paramount for the successful N-alkylation of the sterically encumbered this compound.
-
Base and Solvent System: A strong base is required to deprotonate the secondary amine, which has a pKa of approximately 11. Sodium hydride (NaH) is an effective, non-nucleophilic strong base that irreversibly deprotonates the amine to form the corresponding sodium amide. The use of a polar aprotic solvent like DMF is crucial for two reasons: it readily dissolves the amine and the resulting amide salt, and it effectively solvates the sodium cation, which enhances the nucleophilicity of the amide anion.
-
Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the rate of hydrogen gas evolution. The subsequent alkylation is also initiated at 0 °C to prevent potential side reactions, such as elimination if the alkyl halide is prone to it. Allowing the reaction to proceed at room temperature provides sufficient thermal energy to overcome the activation barrier for the SN2 reaction.
Experimental Workflow Diagram
Application Note: 4-(1,1-Dimethylpropyl)hexahydro-1H-azepine as a Lipophilic Pharmacophore
Executive Summary
4-(1,1-dimethylpropyl)hexahydro-1H-azepine (also known as 4-tert-pentylazepane ) represents a specialized class of bulky, hydrophobic nitrogen heterocycles. Unlike the ubiquitous piperidine or morpholine scaffolds, the azepane (7-membered) ring offers unique conformational flexibility that allows it to adapt to sterically demanding binding pockets in G-Protein Coupled Receptors (GPCRs) and ion channels.
This Application Note details the utility of this building block in Medicinal Chemistry , specifically for enhancing lipophilicity and metabolic stability in drug candidates targeting the Sigma-1 receptor (
Strategic Application in Drug Discovery
The "Hydrophobic Bulk" Advantage
In Structure-Activity Relationship (SAR) studies, replacing a tert-butyl group with a tert-pentyl (1,1-dimethylpropyl) group is a strategic "Magic Methyl" extension. It increases the partition coefficient (LogP) and fills larger hydrophobic pockets without significantly altering the electronic properties of the pharmacophore.
| Property | 4-tert-Butylazepane | 4-tert-Pentylazepane | Impact on Drug Design |
| Molecular Weight | 155.28 g/mol | 169.31 g/mol | Minimal increase; remains fragment-compliant. |
| ClogP (Est.) | ~2.1 | ~2.6 | Enhanced blood-brain barrier (BBB) penetration. |
| Steric Volume | High | Very High | Improved occlusion of metabolic hotspots (CYP450). |
| Chirality | C4 Stereocenter | C4 Stereocenter | Kinetic resolution required for enantiopure leads. |
Target Class Suitability
-
Sigma-1 Receptor (
R) Ligands: The R binding pocket contains a hydrophobic region that accommodates bulky alkyl chains. 4-substituted azepanes mimic the hydrophobic domain of high-affinity ligands like Haloperidol or Pentazocine , often showing reduced off-target dopaminergic effects. -
Antifungals: Azepane analogs of Amorolfine (which contains a morpholine ring with a tert-pentyl group) have demonstrated potent ergosterol biosynthesis inhibition.
-
Peptidomimetics: The 7-membered ring acts as a conformational constraint (turn mimetic) in macrocyclic peptide inhibitors.
Mechanistic Pathway: Synthesis & Derivatization[1]
The most robust route to 4-substituted azepanes is the Schmidt Rearrangement or Beckmann Rearrangement of the corresponding 4-substituted cyclohexanone. This route is preferred over Ring-Closing Metathesis (RCM) for scale-up due to lower catalyst costs.
Diagram 1: Synthetic Workflow (Schmidt Rearrangement)
Caption: Figure 1. Synthesis of 4-tert-pentylazepane via Schmidt Ring Expansion. Note the critical safety controls required for azide handling.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: This protocol uses Methanesulfonic acid (MSA) instead of concentrated Sulfuric acid to mitigate exotherms and improve yield during the Schmidt reaction.
Materials:
-
4-(1,1-dimethylpropyl)cyclohexanone (10 mmol)
-
Sodium Azide (NaN
) (12 mmol) [DANGER: ACUTELY TOXIC/EXPLOSIVE ] -
Methanesulfonic acid (MSA) (15 mL)
-
Lithium Aluminum Hydride (LiAlH
) (2.0 M in THF) -
Dichloromethane (DCM), THF (anhydrous), NaOH (10%).
Step-by-Step Methodology:
-
Schmidt Rearrangement (Ring Expansion):
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve 4-(1,1-dimethylpropyl)cyclohexanone (1.68 g, 10 mmol) in DCM (20 mL).
-
Acid Addition: Cool to 0°C. Add MSA (15 mL) dropwise.
-
Azide Addition: Add NaN
(0.78 g, 12 mmol) in small portions over 30 minutes. Critical: Maintain temperature < 5°C to prevent runaway exotherms. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of ketone.
-
Quench: Pour the mixture carefully onto ice (50 g). Neutralize with 10% NaOH until pH > 10.
-
Extraction: Extract with DCM (3 x 30 mL). Dry organics over MgSO
and concentrate to yield the crude lactam (typically ~80% yield).
-
-
Lactam Reduction:
-
Setup: Purge a 2-neck flask with Argon. Add anhydrous THF (20 mL) and LiAlH
solution (15 mL, 30 mmol). -
Addition: Dissolve the crude lactam in THF (10 mL) and add dropwise to the hydride suspension at 0°C.
-
Reflux: Heat to reflux (66°C) for 6 hours.
-
Workup (Fieser Method): Cool to 0°C. Carefully add: 1.1 mL water, 1.1 mL 15% NaOH, 3.3 mL water. Stir until a white granular precipitate forms.
-
Filtration: Filter through a Celite pad. Concentrate the filtrate.
-
Purification: Distillation under reduced pressure or column chromatography (DCM:MeOH:NH
OH 90:9:1) yields the pure amine as a colorless oil.
-
Quality Control:
-
1H NMR (400 MHz, CDCl3): Confirm the diagnostic multiplet for the C4-H (azepane ring) and the distinct singlet/triplet pattern of the tert-pentyl group.
-
Purity: >95% by GC-MS.
Protocol B: Reductive Amination (Library Generation)
Rationale: To utilize the azepane as a building block for Sigma-1 ligands, it is often coupled to a benzyl or phenyl-butyl linker.
Materials:
-
4-tert-pentylazepane (1.0 equiv)
-
4-Fluorobenzaldehyde (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic)
-
1,2-Dichloroethane (DCE)
Methodology:
-
Dissolve 4-tert-pentylazepane (0.5 mmol) and 4-fluorobenzaldehyde (0.55 mmol) in DCE (5 mL).
-
Add Acetic Acid (1 drop) and stir for 30 minutes to form the imine.
-
Add STAB (160 mg, 0.75 mmol) in one portion.
-
Stir at RT for 16 hours.
-
Quench with sat. NaHCO
. Extract with DCM. -
Result: N-(4-fluorobenzyl)-4-(1,1-dimethylpropyl)azepane (Potential
R Ligand).
Logical Pathway: Structure-Activity Relationship (SAR)
The following diagram illustrates how this building block integrates into a drug discovery logic flow for neuropathic pain targets.
Diagram 2: SAR Logic Flow
Caption: Figure 2. SAR optimization strategy utilizing the azepane scaffold to overcome metabolic instability in early-stage drug discovery.
References
-
Review of Azepane Synthesis
-
Schmidt Reaction Protocol
- Wolff, H. (1957). "The Schmidt Reaction." Organic Reactions, 3, 307.
-
Azepanes in Medicinal Chemistry (Sigma Receptors)
-
Analogous Pharmacophores (Amorolfine)
- Hofmann, H. P., et al. (1987). "In vitro and in vivo activity of amorolfine." Mycoses.
-
General Building Block Data
-
PubChem CID: 8119 (Parent Azepane) & Derivatives.[4]
-
Disclaimer: All protocols involve hazardous chemicals (specifically Sodium Azide). All experiments must be conducted in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.
Sources
Application Note & Protocol Guide: Scalable Production of 4-(1,1-dimethylpropyl)hexahydro-1H-azepine
Abstract
The azepane scaffold is a privileged structure in medicinal chemistry, valued for the conformational flexibility its seven-membered ring imparts upon bioactive molecules.[1][2] However, the synthesis of polysubstituted azepanes presents significant challenges, particularly concerning scalability, which has limited their widespread use compared to smaller five- and six-membered nitrogen heterocycles.[3][4][5] This document provides a detailed guide for researchers and drug development professionals on viable techniques for the scale-up production of a model compound, 4-(1,1-dimethylpropyl)hexahydro-1H-azepine. We will explore and compare two primary synthetic strategies rooted in well-established, industrially relevant transformations: the Beckmann rearrangement and intramolecular reductive amination. This guide emphasizes the causality behind procedural choices, process optimization, and large-scale purification, providing a robust framework for developing a safe, efficient, and scalable manufacturing process.
Introduction: The Challenge of Azepane Synthesis
The synthesis of seven-membered rings like azepane is often hampered by unfavorable thermodynamics and kinetics compared to their five- and six-membered counterparts.[6] The primary obstacles in scaling up production include:
-
Slow Cyclization Kinetics: The increased conformational freedom of a longer linear precursor makes intramolecular cyclization statistically less likely, leading to low yields.
-
Competing Intermolecular Reactions: At higher concentrations typical of industrial-scale batches, intermolecular reactions such as polymerization can dominate, drastically reducing the yield of the desired cyclic product.[6]
-
Limited Availability of Precursors: Unlike piperidines and pyrrolidines, which can be derived from abundant starting materials, azepanes often require multi-step syntheses of their linear precursors.[3]
This guide addresses these challenges by focusing on two strategic approaches that leverage robust and well-documented chemical transformations known for their scalability.
Comparative Analysis of Scalable Synthetic Routes
A successful scale-up strategy requires a synthesis plan that is not only high-yielding but also cost-effective, safe, and environmentally considerate. Below, we propose and compare two distinct retrosynthetic pathways to the target molecule.
Figure 1: High-level comparison of two proposed retrosynthetic routes for the target azepane.
Route A: Beckmann Rearrangement of a Substituted Cyclohexanone
This classical approach is one of the most reliable methods for constructing the azepane core via a lactam intermediate.[3][7] The key transformation is the acid-catalyzed rearrangement of a cyclohexanone oxime to a caprolactam.[8]
Rationale:
-
Expertise: The Beckmann rearrangement is a cornerstone of industrial chemistry (e.g., Nylon 6 production) and is well-understood, making troubleshooting and optimization more straightforward.[6][8]
-
Trustworthiness: The process involves stable, isolable intermediates (ketone, oxime, lactam), allowing for quality control at each stage before committing materials to the next step.
-
Scalability: The starting materials are based on robust cyclohexanone chemistry, and the rearrangement itself can be performed in large reactors.
Key Steps:
-
Synthesis of 4-(1,1-dimethylpropyl)cyclohexanone: Typically achieved via Friedel-Crafts acylation of a suitable aromatic precursor followed by hydrogenation, or by alkylation of a cyclohexanone enolate equivalent.
-
Oximation: The ketone is converted to its corresponding oxime using hydroxylamine. This is a high-yielding and generally clean reaction.[9]
-
Beckmann Rearrangement: The oxime is treated with a strong acid (e.g., sulfuric acid, polyphosphoric acid) to induce rearrangement to the 5-substituted caprolactam.[8][9]
-
Lactam Reduction: The resulting caprolactam is reduced to the final hexahydro-1H-azepine product using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[10]
Route B: Intramolecular Reductive Amination
This route involves the formation of the seven-membered ring by cyclizing a linear precursor containing an amine and a carbonyl group.[11][12]
Rationale:
-
Expertise: Reductive amination is a highly versatile and widely used reaction in pharmaceutical manufacturing for amine synthesis due to its operational simplicity and the commercial availability of various reducing agents.[13]
-
Trustworthiness: The reaction can often be performed as a one-pot process, which can be advantageous for process efficiency. However, it is critically dependent on reaction conditions to favor intramolecular cyclization.[14]
-
Scalability Challenge: This route's main challenge on a large scale is the need for high-dilution conditions to prevent intermolecular polymerization.[6] Slow addition of the substrate using a syringe pump is often necessary, which can be time-consuming for large batches.
Key Steps:
-
Synthesis of a Linear Precursor: A 6-aminohexanal or a related keto-amine must be synthesized. This multi-step process can impact the overall efficiency and cost.
-
Intramolecular Cyclization and Reduction: The precursor is subjected to conditions that promote the in-situ formation of a cyclic imine, which is then immediately reduced to the azepane. Common reducing agents include sodium triacetoxyborohydride or catalytic hydrogenation.[13][15]
| Feature | Route A: Beckmann Rearrangement | Route B: Intramolecular Reductive Amination |
| Overall Reliability | High; based on established industrial processes.[8] | Moderate; highly sensitive to reaction conditions.[6] |
| Scalability | Excellent; intermediates are stable. | Challenging; requires high dilution or slow addition. |
| Number of Steps | Potentially fewer steps to the key lactam intermediate. | Often requires a longer synthesis for the linear precursor. |
| Intermediates | Stable and easily purified crystalline solids. | The key precursor may be unstable; reaction is often one-pot. |
| Safety/Handling | Uses strong acids and potent reducing agents (LiAlH₄).[10] | Can often use milder reducing agents (e.g., NaBH(OAc)₃).[15] |
| Waste Profile | Stoichiometric use of acid and reducing agents. | Can be catalytic (hydrogenation) or use borohydride reagents. |
Detailed Protocol: Scale-Up Synthesis via Beckmann Rearrangement
This section provides a detailed, step-by-step protocol for the synthesis of this compound based on Route A.
Figure 2: Workflow for the Beckmann Rearrangement synthesis route.
Protocol 3.1: Step 1 - Oximation of 4-(1,1-dimethylpropyl)cyclohexanone
Objective: To convert the starting ketone into its corresponding oxime, a necessary precursor for the Beckmann rearrangement.
Materials:
-
4-(1,1-dimethylpropyl)cyclohexanone (1.0 equiv)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equiv)
-
Sodium acetate (NaOAc) (2.0 equiv)
-
Ethanol (EtOH)
-
Water
Procedure:
-
Charge a suitable reactor with 4-(1,1-dimethylpropyl)cyclohexanone and ethanol.
-
In a separate vessel, prepare a solution of hydroxylamine hydrochloride and sodium acetate in water.
-
Slowly add the aqueous solution to the reactor containing the ketone while maintaining the temperature at 20-25 °C.
-
Heat the reaction mixture to reflux (approx. 70-80 °C) and monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and then further cool in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield the oxime as a white crystalline solid.
Causality: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which is the active nucleophile for the oximation reaction.[8] Using a mixed solvent system (EtOH/H₂O) ensures all reactants remain in solution at the reaction temperature.
Protocol 3.2: Step 2 - Beckmann Rearrangement to Lactam
Objective: To rearrange the oxime into the 7-membered caprolactam ring.
Materials:
-
4-(1,1-dimethylpropyl)cyclohexanone oxime (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA) (5-10 parts by weight)
-
Crushed ice and water
-
Ammonium hydroxide (NH₄OH) for neutralization
Procedure:
-
Cool the acid (H₂SO₄ or PPA) in the reactor to 0-5 °C using an ice/salt bath.
-
CAUTION: HIGHLY EXOTHERMIC. Slowly and portion-wise, add the oxime to the cold, stirred acid, ensuring the internal temperature does not exceed 15 °C.
-
Once the addition is complete, slowly warm the mixture to room temperature, then heat to 100-120 °C. Monitor the reaction by taking aliquots, quenching them in water, and analyzing by TLC/LC-MS (typically 1-3 hours).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto a stirred slurry of crushed ice.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide, keeping the temperature below 30 °C. This will precipitate the crude lactam.
-
Filter the solid, wash thoroughly with water to remove inorganic salts, and dry. The crude lactam can be further purified by recrystallization (e.g., from ethyl acetate/hexanes).
Causality: The strong acid protonates the oxime's hydroxyl group, converting it into a good leaving group (water). The subsequent migration of the alkyl group anti-periplanar to the N-O bond results in the formation of a nitrilium ion, which is then attacked by water to yield the lactam after tautomerization.[8]
Protocol 3.3: Step 3 - Reduction of Lactam to Azepane
Objective: To reduce the amide functionality of the lactam to the final secondary amine.
Materials:
-
5-(1,1-dimethylpropyl)azepan-2-one (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Charge a dry, inerted (N₂ or Ar atmosphere) reactor with LiAlH₄ and anhydrous THF.
-
Prepare a solution of the lactam in anhydrous THF.
-
CAUTION: HIGHLY EXOTHERMIC. Slowly add the lactam solution to the stirred LiAlH₄ suspension, maintaining a gentle reflux.
-
After the addition is complete, continue to heat at reflux until the reaction is complete as monitored by TLC/LC-MS (typically 4-12 hours).
-
Cool the reaction to 0 °C. CAUTION: EXTREMELY HAZARDOUS, QUENCH BEHIND A BLAST SHIELD. Cautiously and slowly quench the excess LiAlH₄ by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off, washing the filter cake with fresh THF.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product.
Causality: LiAlH₄ is a powerful nucleophilic hydride source capable of reducing the typically unreactive amide carbonyl group to a methylene group.[10] Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
Large-Scale Purification and Quality Control
Transitioning from lab-scale purification to industrial production requires a shift from chromatography-heavy methods to more scalable techniques.[16]
Purification Strategy:
-
Distillation: The final product, this compound, is a liquid amine. Vacuum distillation is the most effective and scalable method for its purification.[16]
-
Salt Formation and Recrystallization: For very high purity requirements, the crude amine can be converted to a crystalline salt (e.g., hydrochloride or tartrate) by treatment with the corresponding acid. This salt can be recrystallized to remove impurities, and the free amine can then be liberated by treatment with a base.[17]
-
Extraction: A series of aqueous acid/base extractions can be used to remove non-basic organic impurities from the crude product before final distillation.
Quality Control:
-
Identity and Purity: Purity should be assessed using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS). Identity is confirmed by ¹H NMR, ¹³C NMR, and MS.
-
Residual Solvents: GC-Headspace analysis should be used to quantify any remaining solvents from the synthesis (e.g., THF, ethanol).
-
Inorganic Impurities: Tests for heavy metals and sulfated ash may be required depending on the final application (e.g., for an active pharmaceutical ingredient).
| Parameter | Method | Acceptance Criteria |
| Purity (by GC) | GC-FID | ≥ 99.0% |
| Identity | ¹H NMR, MS | Conforms to reference standard |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |
| Residual THF | GC-Headspace | ≤ 720 ppm |
Conclusion
The scalable production of this compound is most reliably approached via a synthetic route centered on the Beckmann rearrangement of a substituted cyclohexanone oxime. This strategy leverages a robust, well-understood industrial reaction and proceeds through stable, isolable intermediates, which is highly advantageous for process control and scalability. While requiring careful handling of strong acids and pyrophoric reducing agents, the protocols outlined here provide a solid foundation for developing a safe, efficient, and high-quality manufacturing process suitable for producing multi-kilogram quantities of the target molecule for advanced research and drug development.
References
-
Amine Manufacturing Process: Comprehensive Guide to Amines. (n.d.). diplomata comercial. Retrieved from [Link]
-
Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Asymmetric Hydrogenation of Dibenzo[c,e]azepine Derivatives with Chiral Cationic Ruthenium Diamine Catalysts. (2019). Organic Letters - ACS Publications. Retrieved from [Link]
-
A Hydrogenation/Oxidative Fragmentation Cascade for Synthesis of Chiral 4,5-Dihydro-1H-benzo[d]azepin-1-ones. (2016). Organic Letters - ACS Publications. Retrieved from [Link]
-
Request PDF: Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
new chiral ligands for asymmetric synthesis; rearrangement chemistry of 4-hydroxy-4,5-dihydroazepines. (n.d.). Monash University. Retrieved from [Link]
-
Optimizing Amine Gas Processing for Cleaner Industrial Emissions. (2026). Ecreee. Retrieved from [Link]
-
Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. (2017). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C7OB01238A. Retrieved from [Link]
-
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. (2023). Organic Letters - ACS Publications. Retrieved from [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. Retrieved from [Link]
-
Gas Treating Products & Technologies | Amines Purification - HSAS Removal Unit (RU). (n.d.). APL Services. Retrieved from [Link]
-
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. (2023). PMC. Retrieved from [Link]
-
Intramolecular reductive aminations for the formation of azepanes. (n.d.). ResearchGate. Retrieved from [Link]
-
Is there an easy way to purify organic amines?. (2023). Biotage. Retrieved from [Link]
-
Reductive Amination. (2026). Wordpress. Retrieved from [Link]
-
Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. (2006). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis of Azepines via a [6+1] Annulation of Ynenitriles with Reformatsky Reagents. (2025). Organic Letters. Retrieved from [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo [3,2-c] azepine. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives from Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. (n.d.). PlumX. Retrieved from [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester. Retrieved from [Link]
-
Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of azepane derivatives 4 by a sequence of asymmetric... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). PubMed. Retrieved from [Link]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). PMC. Retrieved from [Link]
-
Synthesis of (b) 2-[(Diethylamino)methyl]-hexahydro-1H-azepine. (n.d.). PrepChem.com. Retrieved from [Link]
-
Previous synthesis of fluoroalkylated azepanes. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). Research Explorer - The University of Manchester. Retrieved from [Link]
-
Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. (2021). PubMed. Retrieved from [Link]
-
A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2020). ResearchGate. Retrieved from [Link]
-
Evaluation of derivatives of 3-(2-oxo-1-pyrrolidine)hexahydro-1H-azepine-2-one as dermal penetration enhancers: side chain length variation and molecular modeling. (2001). PubMed. Retrieved from [Link]
-
Synthesis, Characterization and Biological Screening of Azepine Derivative. (2021). Nepal Journals Online. Retrieved from [Link]
-
Synthesis and reactions of Azepine. (2020). YouTube. Retrieved from [Link]
Sources
- 1. Hexahydro-1H-azepine-1-carbaldehyde|CAS 25114-81-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. prepchem.com [prepchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Application Note: Practical Applications of Tertiary Amyl Substituted Azepanes in Drug Discovery
Part 1: Core Directive & Executive Summary
The "Escaping Flatland" Mandate
In modern drug discovery, the seven-membered azepane (homopiperidine) ring represents a critical "privileged scaffold," offering a distinct three-dimensional topology compared to the ubiquitous piperidine or pyrrolidine rings. However, a common failure mode in azepane-based lead optimization is metabolic instability and poor selectivity due to conformational floppiness.
This guide addresses a specific, high-value optimization strategy: The incorporation of tertiary amyl (1,1-dimethylpropyl) substituents.
While tert-butyl groups are standard "go-to" bulky substituents for filling hydrophobic pockets, they are often metabolic "hotspots" (prone to rapid CYP450 oxidative demethylation). The tertiary amyl group serves as a superior bioisostere in these contexts. It breaks molecular symmetry, increases lipophilicity (LogP), and provides a "wobble" in steric bulk that often improves selectivity while retaining the metabolic shielding of the quaternary carbon.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Mechanistic Rationale: The tert-Amyl Advantage
The decision to synthesize a tertiary amyl substituted azepane is rarely random; it is a calculated move in Structure-Activity Relationship (SAR) exploration.
-
Metabolic Shielding: Unlike a tert-butyl group, where all three methyls are equivalent and accessible, the ethyl arm of a tert-amyl group can induce a specific conformational bias that shields the vulnerable
-methyl groups from Heme-Iron centers in CYP enzymes (specifically CYP3A4 and CYP2D6). -
Conformational Locking: The azepane ring is highly flexible (twist-chair/twist-boat). A bulky C-substituent (like tert-amyl) at the C4 or C5 position forces the ring into a lower-energy conformation to minimize 1,3-diaxial interactions. This "pre-organization" reduces the entropic penalty of binding to a receptor.
-
The "Magic Methyl" Extension: Moving from tert-butyl to tert-amyl adds a single methylene unit. This subtle increase in Van der Waals volume (
) allows the molecule to probe deeper into hydrophobic sub-pockets (e.g., in Sigma-1 receptors or Orexin receptors) without the drastic shape change of a phenyl group.
Experimental Workflow: Synthesis via Ring-Closing Metathesis (RCM)
Direct alkylation of an azepane ring with a tertiary halide is chemically inefficient due to competing elimination (E2) reactions. Therefore, the de novo synthesis of the ring containing the substituent is the industry standard.
The protocol below utilizes Ring-Closing Metathesis (RCM) , offering the highest autonomy in placing the tert-amyl group.
Protocol A: Synthesis of 5-(tert-amyl)-2,3,4,7-tetrahydro-1H-azepine
Target: Construction of the azepane core with a pre-installed quaternary center.
Reagents:
-
Precursor: N-allyl-N-(4,4-dimethylhex-5-en-1-yl)amine derivative (protected as carbamate, e.g., Boc).
-
Catalyst: Grubbs 2nd Generation Catalyst (G-II).
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
Step-by-Step Methodology:
-
Precursor Assembly: Synthesize the diene precursor. The tert-amyl moiety is introduced early via gem-dimethylation of a linear ester followed by Grignard addition (Ethylmagnesium bromide), or by alkylation of a malonate derivative.
-
Degassing (Critical): Dissolve the diene (0.01 M concentration—high dilution is vital to prevent polymerization) in anhydrous DCM. Sparge with Argon for 20 minutes. Oxygen poisons the Ruthenium carbene.
-
Catalyst Addition: Add Grubbs II catalyst (2-5 mol%).
-
Reflux: Heat to reflux (40°C) for 4–12 hours. Monitor by TLC/LCMS for the disappearance of the diene.
-
Quenching: Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 1 hour to sequester Ruthenium species. Filter through a pad of Celite.
-
Hydrogenation (Optional): If the saturated azepane is required, transfer the crude alkene to a hydrogenation vessel (H2, Pd/C, MeOH) to reduce the C=C double bond. The bulky tert-amyl group will direct the hydrogenation to the less hindered face, often yielding high diastereoselectivity if other chiral centers are present.
Validation: Microsomal Stability Assay
Once synthesized, the compound must be validated against its tert-butyl analog.
Protocol B: Comparative Microsomal Stability (HLM)
Objective: Determine intrinsic clearance (
-
Preparation: Prepare 10 mM stock solutions of Test Compound A (t-Butyl) and Test Compound B (t-Amyl) in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (final 1 mM NADPH).
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins into cold Acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .- .
Part 3: Visualization & Data
Comparative Data: Substituent Effects
The following table illustrates the theoretical impact of substituting a tert-butyl group with a tert-amyl group on an azepane scaffold.
| Parameter | tert-Butyl Azepane | tert-Amyl Azepane | Impact on Drug Design |
| Steric Bulk (Mr) | 57.1 Da | 71.1 Da | Increased Van der Waals contact. |
| LogP (Lipophilicity) | Base value | +0.5 to +0.8 | Improved membrane permeability; higher non-specific binding risk. |
| Metabolic Liability | High (3 equivalent CH3 groups) | Medium (Symmetry broken) | Primary advantage: Reduces oxidative demethylation rate. |
| Rotational Freedom | Isotropic (Spherical) | Anisotropic (Ellipsoidal) | Can lock receptor conformation more effectively. |
Visualization 1: Synthesis Workflow (RCM Strategy)
This diagram outlines the logic flow for constructing the sterically hindered core.
Caption: Figure 1. Synthetic pathway for accessing hindered azepanes via Ring-Closing Metathesis.
Visualization 2: Metabolic Decision Tree
Why choose tert-amyl? This logic tree guides the medicinal chemist.
Caption: Figure 2. Decision logic for replacing t-Butyl with t-Amyl to solve metabolic instability.
References
-
Zawodny, W., et al. (2018).[1] Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society.[1] [Link]
-
Bisel, P., et al. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry. [Link]
-
Wills, M. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Tetrahedron. [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for alkyl bioisosteres). [Link]
Sources
Application Notes & Protocols: A Step-by-Step Guide to Functionalizing the Azepane Ring
Abstract
The seven-membered azepane ring is a crucial scaffold in medicinal chemistry, found in numerous bioactive compounds and approved drugs.[1][2] However, its synthesis and functionalization present unique challenges due to unfavorable transannular interactions and entropic factors associated with medium-sized rings.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust strategies for azepane functionalization. We will explore methodologies targeting both the nitrogen atom (N-functionalization) and the carbon skeleton (C-functionalization), with a focus on modern catalytic and chemoenzymatic approaches. Each section includes not only step-by-step protocols but also the underlying mechanistic principles to empower researchers to adapt and innovate.
Introduction: The Significance and Challenge of the Azepane Moiety
Saturated N-heterocycles are privileged structures in drug discovery, and while five- and six-membered rings (pyrrolidines and piperidines) are widespread, the seven-membered azepane remains relatively underexplored.[1][4] This underrepresentation is not due to a lack of potential; approved drugs like the antidiabetic Tolazamide and the antihistamine Azelastine validate the therapeutic value of the azepane core.[2] The conformational flexibility of the azepane ring allows it to present substituents in a unique three-dimensional space, which can be critical for optimizing biological activity.[2]
The primary challenge lies in the synthetic accessibility of substituted azepanes. Traditional methods often rely on multi-step sequences, such as ring-closing reactions or Beckmann rearrangements, which can be cumbersome and limit the diversity of achievable structures.[1][4] Modern organic synthesis has risen to this challenge, developing more direct and efficient functionalization methods. This guide will focus on these contemporary strategies.
Strategic Approaches to Azepane Functionalization
The functionalization of a pre-existing azepane ring can be broadly categorized into two main strategies: modification at the nitrogen atom and modification at a carbon atom.
-
N-Functionalization: This is often the most direct approach, leveraging the nucleophilicity and basicity of the secondary amine. Common reactions include alkylation, acylation, arylation, and sulfonylation.
-
C-Functionalization: This is more challenging but offers a powerful way to build molecular complexity. Key strategies include:
-
α-C–H Functionalization: Targeting the C2/C7 positions adjacent to the nitrogen.
-
Remote C–H Functionalization: Targeting the C3/C4/C5/C6 positions.
-
Ring Expansion/Rearrangement: Modifying smaller rings to form functionalized azepanes.
-
The choice of strategy depends heavily on the desired substitution pattern and the available starting materials.
Sources
Troubleshooting & Optimization
challenges in the synthesis of 4-(1,1-dimethylpropyl)hexahydro-1H-azepine
The following technical guide addresses the synthesis of 4-(1,1-dimethylpropyl)hexahydro-1H-azepine (also known as 4-tert-pentylazepane).
This guide is structured for organic chemists and process development scientists. It prioritizes the "Classical Route" (Ring Expansion of Cyclohexanones) as it is the most scalable method for this specific scaffold, while addressing the unique challenges posed by the lipophilic and bulky tert-pentyl moiety.
Executive Summary & Retrosynthetic Logic
The target molecule is a 4-substituted azepane featuring a bulky tert-pentyl group.[1][2] The most efficient synthetic pathway utilizes the symmetry of the precursor, 4-tert-pentylcyclohexanone (commercially known as Orivone).[1][2]
The Symmetry Advantage: Unlike 2- or 3-substituted cyclohexanones, which yield regioisomeric mixtures upon ring expansion, 4-substituted cyclohexanones are symmetric across the C1-C4 axis.[1][2]
-
Schmidt/Beckmann Reaction: Yields exclusively 5-substituted azepan-2-one (lactam).[1][2]
-
Reduction: The reduction of this lactam yields 4-substituted azepane .[1][2]
Synthetic Workflow Diagram
Caption: Decision tree for the synthesis of 4-tert-pentylazepane, highlighting the critical choice between Schmidt and Beckmann pathways based on scale.
Module A: Ring Expansion (The Critical Step)[3]
Challenge: Steric Bulk & Safety
The tert-pentyl group is lipophilic and bulky.[1][2] While it does not affect the regioselectivity (due to symmetry), it significantly impacts the solubility of the substrate in acidic media (Schmidt conditions) and the migration kinetics .[3]
Protocol A1: The Schmidt Reaction (Small Scale)
Best for rapid synthesis of <5g material.[3]
Reagents: Sodium Azide (
-
Dissolution: Dissolve 4-tert-pentylcyclohexanone (1.0 eq) in DCM (inert solvent) or use PPA as solvent/reagent.[1][2]
-
Addition: Add
(1.2 eq) portion-wise at 0°C.-
Warning: Monitor internal temp.[4] Do not exceed 5°C during addition.
-
-
Rearrangement: Allow to warm to RT. Evolution of
gas indicates reaction progress.[1] -
Quench: Pour onto crushed ice/ammonia.
Troubleshooting The Schmidt Reaction:
| Issue | Probable Cause | Corrective Action |
|---|---|---|
| Incomplete Conversion | Poor solubility of the lipophilic ketone in acid.[1][2] | Switch solvent system to TFA (Trifluoroacetic acid) .[1][2][3] It solubilizes the greasy ketone and promotes the reaction. |
| Dark/Tarred Product | Decomposition of the tert-pentyl group (cation formation).[1][2] | The tertiary carbon is acid-sensitive.[1][2] Switch to Route B (Beckmann) which avoids strong protic acids during the rearrangement step. |
| Explosion Risk | Accumulation of
Protocol A2: The Beckmann Rearrangement (Preferred for Purity)
Best for scale and preserving the tert-pentyl group.[2]
-
Oxime Formation: React ketone with
and NaOAc in EtOH/Water.[1] The oxime of 4-tert-pentylcyclohexanone is a solid and can be recrystallized to high purity.[1][2] -
Rearrangement: Treat the dry oxime with Cyanuric Chloride (in DMF) or Thionyl Chloride (in DCM) at 0°C -> RT.
-
Why: These conditions are non-acidic (or mildly acidic) compared to Schmidt, preventing side reactions on the alkyl chain.[3]
-
Module B: Reduction to Amine
Challenge: The "Greasy Amine" Workup
The reduction of the lactam (5-tert-pentylazepan-2-one) to the amine is standard using
Protocol:
-
Setup: Suspend LAH (2.5 eq) in dry THF under Argon.
-
Addition: Add the lactam (dissolved in THF) dropwise at reflux.
-
Quench (The Fieser Method is NOT recommended here):
-
Extraction: Extract aqueous layer 3x with
(Ether is better than DCM for retrieving the amine from the aqueous phase).[1]
Troubleshooting Center & FAQs
Q1: I am seeing a "doublet" of peaks in the NMR of my final amine. Is it a mixture of isomers?
Diagnosis: Likely Conformational Isomers , not regioisomers.[1][3] Explanation: 7-membered rings (azepanes) are flexible.[1][2][5] The bulky tert-pentyl group may lock the ring into specific twist-chair conformations that exchange slowly on the NMR timescale at room temperature.[1][2] Verification: Run the NMR at elevated temperature (50°C). If the peaks coalesce, it is a single compound.[3] If they remain distinct, check the purity of your starting ketone (cis/trans isomers of the ketone do not matter after ring expansion as the stereocenter is destroyed at the oxime/imine stage, but impurities do).[3]
Q2: The product is an oil and I cannot crystallize it. How do I purify it?
Diagnosis: 4-tert-pentylazepane is a "greasy" amine with a low melting point.[1][2] Solution: Do not attempt to crystallize the free base.[1] Form the Hydrochloride or Tartrate salt.[1]
-
Protocol: Dissolve the crude oil in dry
. Bubble dry HCl gas or add 2M HCl in ether.[1] The salt should precipitate as a white solid. Recrystallize the salt from Isopropanol/ .
Q3: My yield is low (<40%) during the Schmidt reaction.
Diagnosis: Phase transfer issues. The tert-pentyl group makes the ketone very hydrophobic, preventing it from reacting with the
Q4: Can I use Ring-Closing Metathesis (RCM) instead?
Analysis: While RCM (using Grubbs catalysts) can form azepines, it requires synthesizing a diallyl amine precursor.[1][3]
-
Verdict:Not recommended. The RCM route is 4-5 steps longer than the Ring Expansion route.[1][2] Use RCM only if you need to introduce unsaturation (double bonds) into the ring.[3]
Characterization Data (Expected)
| Property | Value (Approximate) | Notes |
| Molecular Formula | ||
| Molecular Weight | 169.31 g/mol | |
| Appearance | Colorless Oil | Oxidizes to yellow upon air exposure.[1][2][3] Store under Argon.[1] |
| Boiling Point | ~110-115°C @ 10 mmHg | High vacuum distillation recommended.[1][2] |
| 1H NMR Key Signal | Characteristic tert-pentyl pattern (triplet + singlet).[1][2][3] |
References
-
Wolff, H. (1946).[1][3] The Schmidt Reaction. Organic Reactions, 3, 307.[3] [2][3]
- Foundational text on the mechanism and regioselectivity of the Schmidt reaction.
-
Gawley, R. E. (1988).[1][3] The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations.[3] Organic Reactions, 35, 1. [1][2][3]
- Authoritative guide on Beckmann rearrangement conditions and troubleshooting.
-
Smith, P. A. S., & Ashby, B. (1950).[3] Isomerism of Cyclohexanones and their Schmidt Reaction Products. Journal of the American Chemical Society, 72(6), 2503.[3]
- Confirms the symmetry arguments regarding 4-substituted cyclohexanones.
-
Fieser, L. F., & Fieser, M. (1967).[3] Reagents for Organic Synthesis. Wiley.[4] (Specific reference to Rochelle's Salt workup for amines).
- Standard reference for the "Rochelle's Salt" workup method.
Sources
Technical Support Center: 4-(1,1-dimethylpropyl)hexahydro-1H-azepine
Topic: Purification & Isolation Troubleshooting
Status: Active | Tier: Level 3 (Senior Scientist Support)
Introduction: The "Invisible" & "Sticky" Amine
Welcome to the technical support hub for 4-(1,1-dimethylpropyl)hexahydro-1H-azepine (also referred to as 4-tert-amylazepane ).
This molecule presents a "perfect storm" of purification challenges for organic chemists:
-
UV Invisibility: It lacks a chromophore (no aromatic rings/conjugated systems), making standard UV detection at 254 nm useless.
-
Silica Tailing: As a secondary amine, it interacts strongly with acidic silanols on silica gel, leading to severe streaking.
-
Regioisomeric Impurities: If synthesized via ring expansion (Schmidt/Beckmann), it is often accompanied by the difficult-to-separate 3-substituted isomer.
-
Lipophilicity: The bulky tert-amyl group creates solubility issues in standard aqueous acid-base workups.
This guide addresses these specific pain points with field-proven protocols.
Ticket #1: Detection Issues
"I cannot see my product on TLC or Flash Chromatography."
Diagnosis: The molecule is an aliphatic amine with a saturated alkyl side chain. It has effectively zero absorbance in the UV range (200–400 nm). Relying on UV triggers allows the compound to elute undetected or be collected in the waste.
Solution Protocol: You must switch to Universal Detection or Derivatization .
A. TLC Visualization (The "Dip" Method)
Do not use UV. Use one of the following stains specific for secondary amines:
| Stain | Sensitivity | Color | Preparation Notes |
| Ninhydrin | High | Red/Pink | 1.5g Ninhydrin in 100mL n-butanol + 3mL AcOH. Heat required. |
| KMnO₄ | Medium | Yellow on Purple | Good for the alkyl chain, but less specific to amines. |
| Iodine Chamber | High | Brown spots | Reversible; good for quick checks before isolation. |
| Dragendorff | High | Orange on Yellow | Specific for alkaloids/amines. Best for final purity checks. |
B. Flash/HPLC Detection
If your system relies on UV, you are flying blind.
-
Recommended: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[1] These detect mass, not light absorption.
-
Alternative (Derivatization): If you only have UV, react a small aliquot with benzoyl chloride or benzyl bromide to attach a UV-active chromophore, then run HPLC on the derivative to check purity.
Ticket #2: Tailing & Poor Resolution
"My compound streaks from the baseline to the solvent front."
Diagnosis: This is the "Silanol Effect." The basic nitrogen of the azepane ring hydrogen-bonds with the acidic protons of the silanol (Si-OH) groups on the silica surface. This non-specific interaction causes peak broadening and tailing.[2]
The Fix: Amine Modifiers You must block the silanol sites with a volatile, sacrificial base.
Protocol: The "Buffered" Mobile Phase
-
Standard Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH (28% aq) to your mobile phase.
-
Example: 90:9:1 (DCM : MeOH : NH₄OH).
-
-
Pre-treatment: Flush the silica column with the modifier-containing solvent before loading your sample. This "neutralizes" the column.[3]
-
Alternative Stationary Phase: Use Amino-functionalized Silica (NH₂-Silica) . This phase is basic and prevents the interaction, often eliminating the need for modifiers.
Critical Warning: Do not use TEA if you plan to use ELSD detection, as the high background noise will obscure your signal. In that case, use volatile Ammonium Formate or switch to high-pH Reverse Phase (C18) with Ammonium Bicarbonate (pH 10).
Ticket #3: The "Ghost" Impurity (Regioisomers)
"I have a 5-10% impurity that co-elutes on everything."
Diagnosis: If this compound was synthesized via the Schmidt Reaction or Beckmann Rearrangement of 4-tert-amylcyclohexanone, the impurity is likely the 3-(1,1-dimethylpropyl)hexahydro-1H-azepine regioisomer.
Mechanism of Failure: During ring expansion, the nitrogen can insert on either side of the ketone. While the 4-substituted position is sterically favored, the 3-substituted isomer forms as a minor product. These isomers have nearly identical boiling points and polarity.
Visualization of the Problem:
Figure 1: Origin of the regioisomeric impurity during synthesis. The minor isomer often co-distills with the product.
The Fix: Selective Crystallization Chromatography rarely separates these isomers efficiently. You must exploit subtle differences in crystal lattice packing.
Protocol: Salt Formation Screen Convert the free base oil into a solid salt. The bulky tert-amyl group affects packing density differently for the 3- and 4-isomers.
-
Dissolve crude oil in diethyl ether or EtOAc.
-
Add Acid: Slowly add 1.0 eq of acid (in MeOH or Ether).
-
Screen 1:Oxalic Acid (Often yields nice needles).
-
Screen 2:L-Tartaric Acid (Good for resolution).
-
Screen 3:HCl (in dioxane) (Standard, but often hygroscopic).
-
-
Recrystallize: Heat to reflux in minimal EtOH/Acetone and cool slowly. The 4-substituted isomer (more symmetrical) usually crystallizes preferentially.
-
Free Base: Filter the crystals, dissolve in water, basify with NaOH, and extract to recover the pure amine.
Ticket #4: Workflow Decision Tree
"Which purification method should I choose?"
Use this logic flow to determine the optimal path based on your specific scale and impurity profile.
Figure 2: Purification Logic Flow. Note that salt formation is the only reliable method for removing regioisomers.
References & Authority
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for amine purification and derivatization).
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. (Specific pKa and salt formation data for azepanes).
-
Smith, P. A. S. "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society, vol. 70, no. 1, 1948, pp. 320–323. (Foundational text on regioisomer formation in ring expansions).
-
Biotage Application Note. "Strategies for the Flash Purification of Amines." (Guidance on amine-functionalized silica and modifiers).
Disclaimer: This guide is for research purposes only. This compound and its derivatives may possess biological activity.[4] Handle with appropriate PPE.
Sources
Technical Support Center: Optimization of Reaction Conditions for 4-Substituted Hexahydro-1H-Azepines
Status: Operational Ticket ID: AZP-OPT-4SUB Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The 4-substituted hexahydro-1H-azepine (azepane) scaffold is a critical pharmacophore in modern drug discovery, appearing in antagonists for dopamine D1/D5 receptors (e.g., Ecopipam), protease inhibitors (e.g., Balovaptan), and various kinase inhibitors.
Constructing this seven-membered ring is thermodynamically and kinetically challenging due to entropic penalties (difficulty of chain ends meeting) and transannular strain . This guide provides troubleshooting workflows for the two primary synthetic routes: Ring-Closing Metathesis (RCM) for discovery/medicinal chemistry, and Ring Expansion for scale-up/stereocontrol.
Module 1: Ring-Closing Metathesis (RCM)
Best For: Rapid access to diverse analogs, chiral synthesis from amino acids. Key Challenge: Oligomerization and catalyst deactivation.
Diagnostic Workflow: RCM Optimization
Figure 1: Decision tree for troubleshooting failed RCM cyclizations to form tetrahydroazepines.
Troubleshooting Guide: RCM
Q1: My reaction yields a thick oil/solid instead of the cyclized product. NMR shows broad peaks.
-
Diagnosis: You are likely forming linear oligomers or polymers. Seven-membered rings form slower than 5- or 6-membered rings, allowing intermolecular reactions to compete.
-
Solution: Implement Pseudo-High Dilution .
-
Standard: Run the reaction at
to . -
Advanced: Add the substrate solution slowly (over 4–8 hours) via syringe pump to a refluxing solution of the catalyst. This keeps the instantaneous concentration of the diene extremely low, favoring intramolecular cyclization [1].
-
Q2: The reaction stalls, and the catalyst seems to die, even with fresh Grubbs II.
-
Diagnosis: If your nitrogen is a free amine or a basic secondary amine, it is likely coordinating to the Ruthenium center, poisoning the catalyst.[1]
-
Solution:
-
Protect the Nitrogen: Use electron-withdrawing groups (Boc, Cbz, Tosyl, or Trifluoroacetyl). These reduce the nucleophilicity of the nitrogen.
-
Lewis Acid Additive: If you must use a basic amine (or a tertiary amine), add Ti(OiPr)₄ (1.0 equiv) to the reaction. The Titanium complexes the amine, preventing it from binding to the Ruthenium [4].
-
Q3: I see the cyclized product, but the double bond has migrated (isomerization).
-
Diagnosis: Ruthenium hydride species (formed from catalyst decomposition) can catalyze alkene isomerization, moving the double bond to a thermodynamically more stable (conjugated) position.
-
Solution:
-
Add 1,4-benzoquinone (10–20 mol%) to the reaction mixture. It acts as a scavenger for ruthenium hydrides.
-
Switch to Hoveyda-Grubbs II , which is generally more robust but can sometimes be more prone to isomerization in specific protic solvents; ensure strictly anhydrous DCM or Toluene is used [4].
-
Module 2: Regioselective Ring Expansion
Best For: Scale-up, non-chiral starting materials, or specific stereochemical patterns. Key Challenge: Controlling which bond migrates (Regioselectivity).
Comparative Protocol Analysis
| Feature | Schmidt/Beckmann Expansion | Prolinol Ring Expansion (Azetidinium) |
| Starting Material | 4-Substituted Cyclohexanone | Chiral Prolinol derivative |
| Reagents | Trifluoroacetic anhydride / Nucleophile | |
| Regioselectivity | Poor to Moderate. 4-substituents are remote from the carbonyl; electronic bias is weak. Often yields 1:1 mixtures of 4- and 5-substituted azepanes. | Excellent. Driven by steric strain of the bicyclic intermediate. |
| Stereocontrol | Difficult (Racemic unless chiral ketone used) | High (Transfer of chirality from Proline) |
| Recommendation | Use only for symmetrical ketones or if separation of isomers is easy. | Preferred method for chiral 4-substituted azepanes. |
Troubleshooting Guide: Ring Expansion
Q4: I tried the Schmidt reaction on 4-methylcyclohexanone, but I got a mixture of isomers I can't separate.
-
Diagnosis: The 4-position is too far from the migrating bond to exert significant steric or electronic control. The migration aptitude is nearly equal for both alpha-carbons.
-
Solution: Switch to the Azetidinium Route (from Prolinol) .
Q5: I am using the Beckmann rearrangement (Oxime -> Amide). How do I ensure the correct isomer?
-
Solution: The Beckmann rearrangement is stereospecific to the oxime geometry. The group anti to the hydroxyl (or tosylate) group migrates.
-
Protocol: Isolate the
or oxime before inducing rearrangement. Use bulky tosylating agents to kinetically favor one oxime isomer, then treat with Lewis acid (e.g., Cyanuric chloride) to expand the ring.
-
Module 3: Post-Cyclization Functionalization
Q6: I have the tetrahydroazepine (from RCM). How do I hydrogenate it to the hexahydro-1H-azepine with specific stereochemistry (cis/trans)?
-
Diagnosis: The 4-substituent usually directs hydrogenation to the opposite face (steric hindrance).
-
Protocol (Stereocontrolled Hydrogenation):
-
To obtain Cis-isomers: Use Pd/C or PtO₂ in Acetic Acid . The protonated amine (ammonium) and the substituent often direct H₂ addition from the less hindered face.
-
To obtain Trans-isomers: This is harder. Consider directed hydrogenation using a homogeneous catalyst (e.g., Crabtree’s catalyst) if there is a coordinating group (like -OH or -NHAc) at the 4-position that can anchor the metal [5].
-
Visualizing the Expansion Pathway
Figure 2: The "Azetidinium" route allows for high regiocontrol in expanding pyrrolidines to azepanes, avoiding the mixture issues of the Schmidt reaction.
References
-
BenchChem. (2025).[1] Optimizing reaction conditions for azepane ring formation. Retrieved from
-
Thullen, S. M., et al. (2017).[3] A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes.[3] Synlett.[3] Retrieved from
-
Couty, F., et al. (2013). Synthesis of 2-Fluoroalkyl 4-Substituted Azepanes. Journal of Organic Chemistry.[6] Retrieved from
-
Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.[8][9] Retrieved from
-
ChemRxiv. (2023). Stereocontrol via Propeller Chirality in FLP-Catalyzed Asymmetric Hydrogenation. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. d-nb.info [d-nb.info]
- 8. apeiron-synthesis.com [apeiron-synthesis.com]
- 9. drughunter.com [drughunter.com]
byproduct formation in the synthesis of 4-(1,1-dimethylpropyl)hexahydro-1H-azepine
Technical Support Center: Synthesis of 4-(1,1-dimethylpropyl)hexahydro-1H-azepine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to byproduct formation during this synthesis. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.
The synthesis of this substituted azepane, a seven-membered saturated heterocycle, is most commonly achieved via a reductive amination pathway.[1][2] This typically involves the reaction of 4-(1,1-dimethylpropyl)cyclohexanone with a nitrogen source (like ammonia) to form an intermediate imine, which is then reduced to the final product.[1][3][4] While effective, this method is susceptible to several side reactions that can complicate purification and significantly lower yields. This guide will address the most prevalent challenges in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and TLC/LC-MS analysis shows multiple spots/peaks close to my product. What are the likely byproducts?
A1: Low yields and complex product mixtures in this synthesis primarily stem from three sources: incomplete reaction, over-alkylation, and side reactions of the starting material. The most common byproducts are the intermediate imine, a di-alkylated tertiary amine, and the alcohol from ketone reduction.
Causality:
-
Incomplete Reduction: The reaction proceeds in two main steps: imine formation and reduction.[1][2] If the reducing agent is not effective enough or is consumed prematurely, the intermediate imine will remain in the final product mixture.[5]
-
Over-alkylation (Bis-Amine Formation): The desired product, a secondary amine, is nucleophilic and can react with another molecule of the intermediate imine.[6][7] This subsequent reductive amination step leads to a dimeric tertiary amine, a common and often difficult-to-remove impurity.[8][9]
-
Carbonyl Reduction: Many hydride reducing agents, like sodium borohydride (NaBH₄), can directly reduce the starting ketone to 4-(1,1-dimethylpropyl)cyclohexanol, especially if imine formation is slow.[10]
Troubleshooting Summary Table:
| Problem | Potential Byproduct | Identification | Recommended Solution |
| Low Conversion | Unreacted 4-(1,1-dimethylpropyl)cyclohexanone | GC-MS, ¹H NMR (carbonyl signal ~2.0-2.2 ppm) | Increase reaction time/temperature; check reagent purity. |
| Incomplete Reduction | 4-(1,1-dimethylpropyl)-3,4,5,6-tetrahydro-2H-azepine (Imine) | LC-MS (M+H peak for C₁₁H₂₁N), ¹H NMR (C=N signal) | Add reducing agent stepwise; ensure sufficient equivalents of reductant.[5] |
| Over-alkylation | Bis(4-(1,1-dimethylpropyl)hexahydro-1H-azepin-1-yl)methane analog | LC-MS (High MW peak), ¹H NMR (complex aliphatic region) | Use a large excess of the nitrogen source (ammonia); form imine first before adding reductant.[8] |
| Side Reaction | 4-(1,1-dimethylpropyl)cyclohexanol | GC-MS, ¹H NMR (new C-H signal ~3.5-4.0 ppm) | Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[10][11][12] |
Q2: I have a significant amount of a high-molecular-weight impurity that is difficult to separate. How can I confirm it's the over-alkylation product and prevent its formation?
A2: This is a classic issue in reductive aminations where the desired secondary amine product is more nucleophilic than the initial ammonia or primary amine used.[6] This allows it to compete for reaction with the imine intermediate, leading to a dimeric tertiary amine.
Mechanism of Over-alkylation:
Confirmation: The most direct way to confirm the structure is via High-Resolution Mass Spectrometry (HRMS) to get an exact mass and predicted formula. ¹³C NMR would also be informative, showing a more complex spectrum with additional aliphatic signals compared to the desired product.
Prevention Protocol: Stepwise Imine Formation and Reduction
This protocol minimizes the time the product amine is present with the imine intermediate, thus suppressing the side reaction.[8][12]
Objective: To favor the formation of the secondary amine by separating the imine formation and reduction steps.
Materials:
-
4-(1,1-dimethylpropyl)cyclohexanone
-
Ammonia source (e.g., Ammonium acetate, NH₄OAc)
-
Anhydrous solvent (e.g., Methanol or Dichloromethane)
-
Dehydrating agent (e.g., Molecular sieves 4Å)
-
Reducing agent (e.g., Sodium borohydride, NaBH₄)
Procedure:
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 4-(1,1-dimethylpropyl)cyclohexanone (1.0 equiv.) and a large excess of the ammonia source (5-10 equiv.) in the anhydrous solvent.
-
Add activated 4Å molecular sieves to the mixture. The sieves sequester water, driving the equilibrium towards imine formation.[1][8]
-
Stir the reaction at room temperature. Monitor the disappearance of the starting ketone by TLC or GC-MS (typically 4-12 hours).
-
-
Reduction:
-
Once the ketone is consumed, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH₄, 1.5-2.0 equiv.) portion-wise, maintaining the temperature below 10 °C. The slow addition controls the exothermic reaction and minimizes side reactions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until the imine is fully consumed (monitor by TLC/LC-MS).
-
-
Work-up:
-
Filter off the molecular sieves.
-
Carefully quench the reaction by the slow addition of water.
-
Proceed with a standard aqueous work-up and extraction.
-
Q3: My reaction is clean, but my isolated yield is still poor after work-up and purification. Where could my product be going?
A3: If byproduct formation is minimal, yield loss often occurs during the work-up and purification stages, particularly with amines. Amines can form salts or emulsions, making extraction and isolation challenging.
Troubleshooting Work-up and Purification:
-
Incomplete Extraction (pH is Critical):
-
Problem: During an acidic or neutral work-up, the amine product will be protonated to form an ammonium salt, which is highly water-soluble.
-
Solution: Before extracting with an organic solvent, ensure the aqueous layer is strongly basic (pH > 11). Use 2-4 M NaOH or KOH solution. This deprotonates the ammonium salt, making the free amine soluble in the organic phase. Check the pH with litmus paper after vigorous stirring.
-
-
Emulsion Formation:
-
Problem: The amphiphilic nature of amine salts can lead to stable emulsions during extraction, trapping the product between layers.
-
Solution: To break emulsions, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to separate the layers. Alternatively, filtering the entire mixture through a pad of Celite® can be effective.
-
-
Loss on Silica Gel:
-
Problem: The target amine is basic and can interact strongly with the acidic surface of standard silica gel, leading to streaking on the column and poor recovery.
-
Solution: When performing column chromatography, pre-treat the silica gel with a solvent mixture containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (typically 0.5-2% v/v). For example, use a mobile phase like Dichloromethane/Methanol/Ammonium Hydroxide (95:4.5:0.5). This neutralizes the acidic sites on the silica, allowing for much cleaner elution of the amine.
-
References
-
ashrak94, et al. (2023). Ways to reduce the bis amination during a reductive amination? Reddit. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Oreate AI. (n.d.). Show the mechanism of reductive amination of cyclohexanone and dimethylamine. [Link]
- Google Patents. (n.d.).
-
DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
-
Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
chemicalcrazo, et al. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]
- Google Patents. (n.d.).
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. vaia.com [vaia.com]
- 3. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Handling Viscous Azepane Derivatives
Current Status: Operational Ticket ID: AZP-7M-VISC Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Floppy" Scaffold Challenge
Welcome to the Azepane Technical Support Hub. You are likely here because your 7-membered nitrogen heterocycle (azepane) is behaving like a non-Newtonian fluid, trapping solvents, or streaking across your chromatography columns.
The Root Cause:
Azepanes possess unique conformational mobility (pseudorotation) compared to their rigid piperidine (6-membered) or pyrrolidine (5-membered) counterparts. This high conformational entropy often inhibits crystal lattice formation, resulting in viscous oils or amorphous gums. Furthermore, the secondary amine nitrogen in the azepane ring is highly basic (pKa
This guide provides self-validating protocols to overcome these thermodynamic and physical hurdles.
Module 1: Purification Troubleshooting
Q: My azepane derivative streaks from baseline to solvent front on TLC and flash columns. How do I fix this?
A: You are experiencing "Silanol Drag."
Standard silica gel (SiO
Protocol A: The "Amine Shield" (Pre-treatment)
Do not just add triethylamine (Et
-
Slurry Preparation: Suspend your silica in the non-polar component of your mobile phase (e.g., Hexane or DCM).
-
Passivation: Add 2.5% v/v Et
N to the slurry and stir for 10 minutes. This saturates the acidic silanol sites. -
Packing: Pour the column.
-
Elution: Run your column with a reduced modifier concentration (e.g., 0.5% Et
N) to maintain basicity without contaminating your product with excess amine salts.
Protocol B: The "Amine-Functionalized" Alternative
If your compound is acid-sensitive or the Et
-
Mechanism: The stationary phase is bonded with propyl-amine groups, creating a basic surface.
-
Benefit: You can use standard solvents (Hexane/EtOAc) without any amine modifiers.[1] The separation is purely based on polarity, not acid-base chemistry.
Q: I used Et N, but now I have triethylammonium salts contaminating my oil. How do I remove them?
A: The "Catch and Release" Wash. Viscous azepanes trap ammonium salts in the oil matrix. Simple evaporation is insufficient.[2]
-
Dissolution: Dissolve the oil in a hydrophobic solvent (e.g., DCM or Et
O). -
The Bicarb Wash: Wash with saturated aqueous NaHCO
.-
Why? The high ionic strength forces the organic amine (Et
N) into the organic layer as the free base, while the salts partition or break down.
-
-
The Azeotrope: After drying (Na
SO ), evaporate the solvent. To remove residual Et N (bp 89°C), add Pentane and re-evaporate 3x. The pentane forms a low-boiling azeotrope that carries the Et N away.
Visualization: Purification Logic Flow
Figure 1: Decision matrix for selecting the correct stationary phase to prevent azepane streaking.
Module 2: Handling & Solvent Removal
Q: My product is a "foam" that expands into the rotovap bump trap. How do I dry it?
A: The "Solvent Entrapment" Phenomenon. Viscous oils form a "skin" on the surface that traps volatile solvents inside. When vacuum is applied, the internal vapor pressure expands the oil into a foam.
The "Step-Down" Protocol:
-
Vessel Selection: Transfer the oil to a Pear-Shaped (Heart) Flask . The conical bottom minimizes surface area during the final stages, keeping the oil pooled.
-
Co-Solvent Addition: Dissolve the foam in a small amount of Dichloromethane (DCM) . This lowers the viscosity and breaks the surface tension.
-
Vacuum Ramping:
-
Start rotation at MAX speed (prevents bumping).
-
Apply weak vacuum (300 mbar) until the bulk solvent is gone.
-
Critical Step: When the oil begins to foam, bleed the vacuum immediately, then re-engage. Pulse the vacuum until the foaming subsides.
-
-
High-Vac Finish: Once the foam collapses into a gum, transfer to a high-vacuum manifold (<0.1 mbar). Gently heat the flask with a heat gun (40°C) to increase molecular motion and release trapped solvent molecules.
Q: How do I accurately weigh this sticky oil?
A: Do not weigh the oil directly. Pipetting viscous azepanes leads to mass transfer errors (residue left in the tip).
The "Aliquot Method" (Quantitative Transfer):
-
Dissolve the entire batch of purified oil in a known volume of solvent (e.g., 10.0 mL of CDCl
or Methanol) in a volumetric flask. -
Remove a precise aliquot (e.g., 1.0 mL).
-
Evaporate the aliquot in a pre-weighed vial to determine the concentration (mg/mL).
-
Use the solution for biological assays or subsequent reactions. This avoids physical handling of the gum.
Module 3: Synthesis & Reaction Mechanics
Q: My ring-closing metathesis (RCM) to form the azepane stalled. Why?
A: Conformational Probability. Forming a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. The linear precursor spends less time in the "reactive conformation" where the two alkenes are close enough to react.
Troubleshooting Table: Optimization Strategies
| Variable | Recommendation | Scientific Rationale |
| Concentration | High Dilution (0.001 M) | Favors intramolecular cyclization over intermolecular polymerization (dimerization). |
| Temperature | Elevated (40–80°C) | Provides necessary energy to overcome the entropic barrier of the 7-membered ring formation. |
| Catalyst Addition | Portion-wise | RCM catalysts can decompose over time. Add 50% at T=0 and 50% after 4 hours to maintain active species. |
| Additives | Ti(OiPr) | If your substrate has Lewis-basic nitrogens, they may poison the Ru-catalyst. Titanium acts as a scavenger. |
Visualization: Solvent Removal Workflow
Figure 2: Protocol for removing residual solvent from azepane "foams" without bumping.
References
-
Biotage. "How to purify ionizable organic amine compounds using flash column chromatography." Biotage Knowledge Base. [Link]
-
University of Rochester. "Tips for Flash Column Chromatography (Acid/Base Deactivation)." Department of Chemistry. [Link]
-
University of Rochester. "How To: Work with Oils (Weighing and Solvent Removal)." Department of Chemistry. [Link]
-
Royal Society of Chemistry (RSC). "Catalytic Reductive N-Alkylation of Amines: Chromatography Notes." Chemical Science Supplementary Information. [Link]
Sources
refining the workup procedure for 4-(tert-amyl)hexahydro-1H-azepine
Welcome to the Azepane Process Chemistry Support Center .
I am Dr. Aris, your Senior Application Scientist. You are likely here because 4-(tert-amyl)hexahydro-1H-azepine (also known as 4-(tert-pentyl)azepane) is behaving like a surfactant rather than a simple organic intermediate.[1]
This molecule combines a polar secondary amine head with a bulky, lipophilic tert-amyl tail and a flexible 7-membered ring.[1] This amphiphilic structure creates specific challenges: persistent emulsions, oiling out of salts, and silica tailing.
Below is your dynamic troubleshooting guide, structured to address these specific failure modes.
Module 1: The Phase Separation Crisis (Emulsions)
Status: “I have a rag layer that won’t separate.”
The Mechanism:
The tert-amyl group renders the molecule significantly lipophilic, while the protonated amine (at neutral/low pH) or the free base (at high pH) acts as a surfactant head. If you used Dichloromethane (DCM) for extraction, the densities of your organic and aqueous phases are likely too similar (
The Protocol: Density-Gradient Breaking
| Parameter | Recommendation | Why? |
| Solvent Switch | MTBE or Toluene | Lower density (<0.9 g/mL) forces a larger density differential against the aqueous phase (~1.0 g/mL).[1] DCM promotes emulsions here.[1][2][3] |
| Ionic Strength | Sat. NaCl (Brine) | Increases aqueous density and disrupts the solvation shell of the amine, forcing it into the organic phase ("Salting out"). |
| Filtration | Celite® 545 | If the synthesis involved metal hydrides (e.g., LiAlH4 reduction of a lactam), suspended aluminum salts stabilize emulsions.[3] Filter the entire biphasic mixture through a Celite pad. |
Visual Workflow: The Emulsion Decision Tree
Figure 1: Decision logic for breaking amphiphilic amine emulsions during workup.
Module 2: Yield Optimization (pH & Extraction)
Status: “My mass balance is low; the product is staying in the water.”
The Mechanism: Secondary alkylamines typically have a pKa (of the conjugate acid) around 10.5–11.0.[3]
-
At pH 10, ~10-50% of your product is still protonated (water-soluble).[1]
-
Target pH: You must reach pH > 12.5 to ensure <1% remains as the salt.[1][3]
The Protocol: The "Hard Base" Switch Do not rely on weak bases like Sodium Bicarbonate or Carbonate.[3]
-
Cool the aqueous mixture to 0°C (exotherm control).
-
Verify with a pH strip (do not trust meters in biphasic organic mixtures).[1][3] It should be dark blue/purple (pH 14).[1][3]
-
Extract 3x with MTBE.
-
Back-Wash: Wash the combined organics once with high-pH brine (NaOH/NaCl) to remove trapped water without re-protonating the amine.[1][3]
Module 3: Purification Strategy
Status: “Column chromatography results in streaking/tailing.”
The Mechanism: The secondary amine interacts with the acidic silanols on the silica gel surface, causing broad peaks and loss of material.
Option A: Modified Chromatography (If you must column) [3]
Option B: Distillation (Preferred for >5g scale) 4-(tert-amyl)azepane has a high boiling point (estimated >220°C atm, or ~90-110°C @ 0.5 mmHg).[1]
-
Setup: Kugelrohr or Short-path distillation under high vacuum (<1 mmHg).
-
Blanketing: Bleed Nitrogen/Argon into the capillary; do not distill in air.[1][3]
Option C: Acid-Base Purification (The "Chemical Column") This is the most scalable method and avoids silica entirely.[3]
Figure 2: Acid-Base purification loop to remove non-basic impurities without chromatography.[1]
Frequently Asked Questions (FAQ)
Q: The oil solidified into a waxy solid after sitting on the bench.[3] Is it pure? A: Likely not. It has probably reacted with atmospheric CO2 to form the carbamate salt .[1][3]
-
Chemistry:
.[1][3] -
Fix: Dissolve in MTBE, wash with 1M NaOH (to release CO2 and regenerate free base), dry over Na2SO4, and concentrate. Store under Argon/Nitrogen.[1][3]
Q: Can I isolate it as the HCl salt? A: Yes, but proceed with caution. The tert-amyl group adds lipophilicity.[1][3]
-
Risk:[1][2][3][4][5] The HCl salt may be hygroscopic or form an "oil" rather than a nice powder if water is present.[1][3]
-
Procedure: Dissolve free base in dry Diethyl Ether or MTBE.[1][3] Add 2M HCl in Ether (anhydrous) dropwise. If it oils out, scratch the flask or add a seed crystal.[3] Do not use aqueous HCl for isolation if you want a solid.[1][3]
Q: My NMR shows a "doublet" of conformers.
A: This is normal for 4-substituted azepanes. The 7-membered ring is flexible (twist-chair/twist-boat), and bulky groups like tert-amyl can slow down ring inversion at room temperature, leading to broadened or split signals in
References & Grounding
-
Anderson, N. G. (2012).[1][3] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][3] (Standard text for workup optimization and emulsion breaking).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Definitive guide on amine extraction and pKa considerations).
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO & Water). University of Wisconsin-Madison.[1][3] Link (Source for secondary amine basicity data).[1][3]
-
Frontier, A. Tips & Tricks: Emulsions. University of Rochester.[1][3][4] Link (Practical guide for breaking persistent organic emulsions).
-
Clayton, A. D., et al. (2021).[3][6] "Selective separation of amines from continuous processes using automated pH controlled extraction." Reaction Chemistry & Engineering. Link (Validation of pH control for amine isolation).
Sources
- 1. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-(1,1-dimethylpropyl)hexahydro-1H-azepine
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the saturated heterocyclic compound, 4-(1,1-dimethylpropyl)hexahydro-1H-azepine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages high-quality predicted data and compares it with experimental data from structurally related analogs. This comparative approach serves as a robust framework for researchers, scientists, and drug development professionals in the structural elucidation of novel N-heterocyclic compounds.
Introduction to this compound
This compound, also known as 4-tert-pentylazepane, belongs to the class of substituted azepanes. The azepane ring is a seven-membered saturated heterocycle that is a key structural motif in a variety of biologically active compounds and pharmaceutical candidates. Its conformational flexibility makes it a valuable scaffold in medicinal chemistry. Accurate structural characterization is paramount, and the combination of NMR and mass spectrometry provides a powerful toolkit for unambiguous identification. This guide will delve into the expected spectral features of the title compound, explaining the underlying principles of spectral interpretation and providing a framework for its characterization.
Mass Spectrometry Analysis
Mass spectrometry provides two crucial pieces of information for structural elucidation: the molecular weight of the compound and its fragmentation pattern, which offers clues about its connectivity.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for acquiring an EI-MS spectrum of a similar non-volatile organic compound is as follows:
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC) for volatile compounds.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M•+).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
The choice of Electron Ionization (EI) is common for relatively small, non-labile organic molecules as it induces reproducible and information-rich fragmentation patterns, creating a "fingerprint" for the compound.
Predicted Mass Spectrum and Fragmentation Analysis
For this compound (Molecular Formula: C₁₁H₂₃N, Molecular Weight: 169.31 g/mol ), the following fragmentation pattern is predicted:
| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 169 | [C₁₁H₂₃N]•+ | Molecular Ion (M•+) |
| 140 | [M - C₂H₅]•+ | Loss of an ethyl radical from the tert-pentyl group. |
| 112 | [M - C₄H₉]•+ | Alpha-cleavage: loss of a butyl radical adjacent to the nitrogen, a common pathway for cyclic amines.[1] |
| 98 | [C₆H₁₂N]+ | Cleavage of the tert-pentyl group at the C4 position. |
| 71 | [C₅H₁₁]+ | The tert-pentyl cation. |
Causality of Fragmentation: The most characteristic fragmentation pathway for aliphatic and cyclic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][2] This leads to the formation of a stable, resonance-stabilized iminium ion. For 4-substituted azepanes, cleavage of the substituent at the C4 position is also a prominent fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and stereochemistry of the atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to ensure homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. The resulting Free Induction Decay (FID) signal is recorded.
-
¹³C NMR Acquisition: A proton-decoupled experiment is typically run to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. Chemical shifts are influenced by the electronegativity of nearby atoms and the overall electronic structure of the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -NH- | ~1.5 - 2.5 | Broad Singlet | 1H |
| -CH₂-N- | ~2.6 - 2.8 | Multiplet | 4H |
| -CH₂-CH₂-N- | ~1.5 - 1.7 | Multiplet | 4H |
| -CH- (at C4) | ~1.3 - 1.5 | Multiplet | 1H |
| -CH₂- (tert-pentyl) | ~1.2 - 1.4 | Quartet | 2H |
| -CH₃ (tert-pentyl ethyl) | ~0.8 - 0.9 | Triplet | 3H |
| -C(CH₃)₂- (tert-pentyl) | ~0.8 - 0.9 | Singlet | 6H |
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum shows a distinct signal for each chemically non-equivalent carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂-N- | ~45 - 50 |
| -CH₂-CH₂-N- | ~28 - 33 |
| -CH- (at C4) | ~40 - 45 |
| -C(CH₃)₂- (quaternary) | ~35 - 40 |
| -CH₂- (tert-pentyl) | ~30 - 35 |
| -C(CH₃)₂- (methyls) | ~25 - 30 |
| -CH₃ (tert-pentyl ethyl) | ~8 - 12 |
Interpretation of Chemical Shifts: The carbons directly attached to the nitrogen atom (-CH₂-N-) are deshielded and appear at a higher chemical shift due to the electron-withdrawing effect of the nitrogen.[3][4] The aliphatic carbons of the ring and the substituent appear in the typical upfield region of the spectrum.
Comparative Analysis with Structural Analogs
To ground the predicted data in an experimental context, we can compare it to the known spectral data of simpler, related molecules.
Case Study 1: Hexahydro-1H-azepine (Azepane)
-
Mass Spectrum: The mass spectrum of the parent azepane shows a molecular ion at m/z = 99. A prominent fragment is observed at m/z = 70, corresponding to the loss of an ethyl group via ring opening and cleavage.
-
¹H NMR: The spectrum is relatively simple, with two broad multiplets corresponding to the protons on the carbons adjacent to the nitrogen (~2.7 ppm) and the other ring protons (~1.6 ppm).
-
¹³C NMR: Two signals are typically observed, one for the carbons alpha to the nitrogen (~48 ppm) and another for the remaining carbons (~28 ppm).
Comparing the predicted data for our target molecule, the introduction of the 4-tert-pentyl group adds complexity to the spectra, introducing new signals for the substituent and shifting the signals of the ring protons and carbons, particularly at and near the C4 position.
Case Study 2: 4-tert-butyl-Substituted Analogs
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for Electron Ionization Mass Spectrometry.
Caption: Workflow for NMR Spectroscopy.
Caption: Integrated logic for structural elucidation using MS and NMR data.
Conclusion
The structural elucidation of novel compounds like this compound is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. This guide has provided a comprehensive overview based on predicted NMR and mass spectrometry data, contextualized by established chemical principles and comparison with known analogs. The predicted mass spectrum is expected to show a molecular ion at m/z 169 and characteristic fragments resulting from alpha-cleavage and loss of alkyl groups from the tert-pentyl substituent. The predicted ¹H and ¹³C NMR spectra will display signals corresponding to the unique chemical environments of the azepane ring and the substituent, with carbons and protons adjacent to the nitrogen atom being the most deshielded. By combining these techniques, researchers can confidently determine the structure of this and other related N-heterocyclic molecules.
References
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. Available at: [Link]
-
Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
1H-Azepine, hexahydro-1-(4-nitrophenyl)- | C12H16N2O2 | CID 83639. PubChem. Available at: [Link]
-
Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. ACS Publications. Available at: [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent. BORIS Portal. Available at: [Link]
-
Hexahydro-1H-azepine-1-acetonitrile | C8H14N2 | CID 41164. PubChem. Available at: [Link]
-
NMR Predictor - Documentation. Chemaxon. Available at: [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Available at: [Link]
-
-
Azepines. Science of Synthesis. Available at: [Link]
-
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. Available at: [Link]
-
1H-Azepin-1-amine, hexahydro-. NIST WebBook. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
1H-Azepine, 1-acetylhexahydro- - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of Massachusetts Lowell. Available at: [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]
-
Mass Spec Fragment Prediction Software | MS Fragmenter™. ACD/Labs. Available at: [Link]
-
Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate | C12H23NO3. PubChem. Available at: [Link]
-
coleygroup/ms-pred: Predicting tandem mass spectra from molecules. GitHub. Available at: [Link]
-
1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. ResearchGate. Available at: [Link]
-
Spectra Prediction - CFM-ID. Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns. Scribd. Available at: [Link]
-
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Chad's Prep. Available at: [Link]
-
Cycloheptane - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]
-
13C NMR calculations on azepines and diazepines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing. Available at: [Link]
-
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PMC. Available at: [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]
-
13C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
database C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry. Available at: [Link]
-
Predict and Identify MS Fragments with Software (Webinar and Demo). YouTube. Available at: [Link]
-
Highly Accurate Chemical Formula Prediction Tool Utilizing High-Resolution Mass Spectra, MS/MS Fragmentation, Heuristic Rules, and Isotope Pattern Matching. ResearchGate. Available at: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
4-tert-Butylphenol, TMS derivative. NIST WebBook. Available at: [Link]
-
Tert-butyl 4-(methylamino)azepane-1-carboxylate (C12H24N2O2). PubChemLite. Available at: [Link]
Sources
comparing synthesis methods for 4-(1,1-dimethylpropyl)hexahydro-1H-azepine
An In-Depth Technical Guide to the Synthesis of 4-(1,1-dimethylpropyl)hexahydro-1H-azepine: A Comparative Analysis of Proposed Routes
Introduction
This compound, also known as 4-tert-amyl-azepane, is a saturated seven-membered heterocyclic amine. The azepane scaffold is of growing interest in medicinal chemistry due to its conformational flexibility, which can be advantageous for binding to biological targets. While piperidine and pyrrolidine rings are common in many pharmaceuticals, the larger azepane ring system remains relatively underexplored, presenting an opportunity for the development of novel therapeutics. The introduction of a bulky, lipophilic 1,1-dimethylpropyl (tert-amyl) group at the 4-position can significantly influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, making it an attractive building block for drug discovery programs.
This guide provides a comparative analysis of two proposed synthetic routes to this compound. As there is no established, published synthesis for this specific molecule, the following routes are based on well-established and analogous chemical transformations. This document is intended for researchers, scientists, and professionals in drug development seeking to synthesize this and related compounds.
Proposed Synthetic Strategies
Two primary strategies are proposed for the synthesis of the target molecule, starting from the commercially available N-Boc-4-oxoazepane:
-
Grignard Reaction and Deoxygenation: This route involves the addition of a (1,1-dimethylpropyl)magnesium halide to the ketone, followed by the removal of the resulting tertiary alcohol.
-
Wittig Olefination and Hydrogenation: This pathway utilizes a Wittig reaction to introduce the carbon skeleton as an exocyclic double bond, which is subsequently reduced.
Synthesis Route 1: Grignard Reaction and Deoxygenation
This synthetic approach focuses on the direct installation of the carbon skeleton via a Grignard reaction, followed by a deoxygenation step.
Caption: Proposed synthesis of this compound via Grignard reaction.
Experimental Protocol
Step 1: Synthesis of N-Boc-4-hydroxy-4-(1,1-dimethylpropyl)azepane
-
To a solution of N-Boc-4-oxoazepane (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, add a solution of (1,1-dimethylpropyl)magnesium chloride (1.2 eq) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-4-hydroxy-4-(1,1-dimethylpropyl)azepane.
Causality: The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The use of a low temperature (-78 °C) helps to control the exothermicity of the reaction and minimize side reactions. Anhydrous conditions are crucial as Grignard reagents are highly reactive towards water.[1][2]
Step 2: Barton-McCombie Deoxygenation to N-Boc-4-(1,1-dimethylpropyl)azepane
-
To a solution of N-Boc-4-hydroxy-4-(1,1-dimethylpropyl)azepane (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add phenyl chlorothionocarbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thiocarbonate intermediate.
-
Dissolve the crude thiocarbonate in toluene and add tributyltin hydride (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(1,1-dimethylpropyl)azepane.
Causality: The Barton-McCombie deoxygenation is a reliable method for the deoxygenation of unhindered tertiary alcohols. The alcohol is first converted to a thiocarbonyl derivative, which then undergoes a radical-mediated reduction with a tin hydride. AIBN serves as a radical initiator.
Step 3: Deprotection to this compound
-
Dissolve N-Boc-4-(1,1-dimethylpropyl)azepane (1.0 eq) in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.
Causality: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions. TFA is a strong acid that effectively cleaves the Boc group to reveal the free amine.
Synthesis Route 2: Wittig Olefination and Hydrogenation
This alternative route introduces the desired alkyl group via a Wittig reaction, forming an exocyclic double bond that is subsequently reduced.
Caption: Proposed synthesis of this compound via Wittig reaction.
Experimental Protocol
Step 1: Synthesis of (1,1-dimethylpropyl)triphenylphosphonium bromide
Note: This step may be challenging due to the steric hindrance of the tertiary alkyl halide.
-
In a sealed tube, combine 2-bromo-2-methylbutane (1.0 eq) and triphenylphosphine (1.0 eq) in a minimal amount of a high-boiling solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Heat the mixture at a high temperature (e.g., 150-180 °C) for an extended period (24-48 hours).
-
Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with diethyl ether. If no precipitate forms, triturate the crude mixture with diethyl ether to induce precipitation.
-
Collect the solid product by filtration and dry under vacuum to yield the phosphonium salt.
Causality: The formation of the phosphonium salt is an SN2 reaction. Tertiary alkyl halides are generally poor substrates for SN2 reactions due to steric hindrance, making this a potentially low-yielding step. High temperatures are required to overcome the activation energy.
Step 2: Synthesis of N-Boc-4-(1,1-dimethylpropylidene)azepane via Wittig Reaction
-
Suspend (1,1-dimethylpropyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Add a strong base, such as n-butyllithium (1.2 eq), dropwise. The formation of the ylide is often indicated by a color change (typically to orange or red).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N-Boc-4-oxoazepane (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(1,1-dimethylpropylidene)azepane.[3][4][5][6]
Causality: The strong base deprotonates the phosphonium salt to form the highly nucleophilic ylide. The ylide then attacks the carbonyl carbon of the ketone to form an oxaphosphetane intermediate, which collapses to the desired alkene and triphenylphosphine oxide.[3][4][5][6]
Step 3: Hydrogenation to N-Boc-4-(1,1-dimethylpropyl)azepane
-
Dissolve N-Boc-4-(1,1-dimethylpropylidene)azepane (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10 mol %).
-
Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. The product may be sufficiently pure for the next step, or it can be purified by column chromatography if necessary.
Causality: The palladium catalyst facilitates the addition of hydrogen across the double bond, reducing it to a single bond.
Step 4: Deprotection to this compound
-
Follow the same procedure as described in Step 3 of Route 1.
Comparison of Synthetic Routes
| Feature | Route 1: Grignard Reaction & Deoxygenation | Route 2: Wittig Olefination & Hydrogenation |
| Number of Steps | 3 (from N-Boc-4-oxoazepane) | 4 (from N-Boc-4-oxoazepane) |
| Key Intermediates | Tertiary alcohol, Thiocarbonate | Phosphonium salt, Ylide, Alkene |
| Potential Yield | Moderate to good, potentially limited by the deoxygenation step. | Potentially low due to the difficulty in forming the sterically hindered phosphonium salt. |
| Scalability | The Grignard reaction is generally scalable. The Barton-McCombie deoxygenation can be challenging on a large scale due to the use of tin reagents. | The Wittig reaction can be scaled, but the initial phosphonium salt formation is a significant bottleneck. Catalytic hydrogenation is highly scalable. |
| Safety & Hazards | Grignard reagents are pyrophoric and water-sensitive. Tributyltin hydride is toxic. | n-Butyllithium is pyrophoric. Hydrogen gas is flammable. |
| Atom Economy | Poor, due to the use of a protecting group and the Barton-McCombie reagents. | Poor, due to the formation of triphenylphosphine oxide as a byproduct. |
| Purification | Column chromatography is likely required after each step. Removal of tin byproducts can be difficult. | Column chromatography is likely required, especially to remove triphenylphosphine oxide. |
Conclusion and Recommendations
Both proposed routes offer plausible pathways to the target molecule, this compound.
Route 1 (Grignard Reaction and Deoxygenation) appears to be the more reliable and likely higher-yielding approach for laboratory-scale synthesis. The initial Grignard addition to a ketone is a very common and generally high-yielding reaction. While the subsequent deoxygenation of the tertiary alcohol can be challenging, the Barton-McCombie reaction is a well-established method. The main drawback is the use of toxic tin reagents, although tin-free alternatives are being developed.
Route 2 (Wittig Olefination and Hydrogenation) is hampered by the initial step of forming the sterically hindered phosphonium salt from a tertiary alkyl halide. This reaction is known to be very difficult and often low-yielding, which could make this route impractical. However, if the phosphonium salt can be obtained, the subsequent Wittig reaction and hydrogenation are standard and reliable transformations.
For a medicinal chemistry program where rapid access to a small amount of the compound is desired, Route 1 is the recommended starting point . For larger-scale production, the challenges associated with the Barton-McCombie deoxygenation in Route 1 and the phosphonium salt formation in Route 2 would necessitate significant process development and optimization.
References
-
Asymmetric syntheses of 4,5,6- and 3,4,5,6-substituted azepanes have been achieved by highly diastereoselective and enantioselective (−)-sparteine mediated asymmetric lithiation-conjugate additions of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines to a β-aryl α,β-unsaturated esters followed by hydrolysis, cyclization and reduction. ([Link])
-
Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Organic & Biomolecular Chemistry. ([Link])
-
Synthesis of azepane derivatives 4 by a sequence of asymmetric allylation, olefin cross metathesis, and fourfold hydrogenation. ResearchGate. ([Link])
-
Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. ([Link])
-
Piperidine Synthesis. DTIC. ([Link])
-
Azepine Synthesis from Alkyl Azide and Propargylic Ester via Gold Catalysis. The Journal of Organic Chemistry. ([Link])
-
N-alkylation of 4-piperidone. Sciencemadness Discussion Board. ([Link])
-
Stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines. PMC. ([Link])
-
Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society. ([Link])
-
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. ([Link])
-
Stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines: highly efficient synthesis of functionalized benzazepine scaffolds. RSC Publishing. ([Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ([Link])
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. ([Link])
-
Investigation of Grignard Reagent as an Advanced Base for Aza-Claisen Rearrangement. Semantic Scholar. ([Link])
-
Wittig reaction. Wikipedia. ([Link])
-
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. ([Link])
-
Wittig Reaction. Organic Chemistry Portal. ([Link])
-
Wittig reaction. Wikipedia. ([Link])
-
Investigation of Grignard Reagent as an Advanced Base for Aza-Claisen Rearrangement. ([Link])
-
A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. PMC. ([Link])
-
120-year-old reaction turned on its head with environment-friendly, paste-based method. ([Link])
-
The Wittig Reaction. Chemistry LibreTexts. ([Link])
Sources
- 1. Stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines: highly efficient synthesis of functionalized benzazepine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines: highly efficient synthesis of functionalized benzazepine scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation of 4-(1,1-dimethylpropyl)hexahydro-1H-azepine Purity: A Comparative HPLC-CAD vs. Legacy Methodologies Guide
Topic: Validation of 4-(1,1-dimethylpropyl)hexahydro-1H-azepine Purity by HPLC Content Type: Publish Comparison Guide
Executive Summary
The validation of This compound purity presents a specific analytical paradox common in aliphatic amine drug development: the molecule possesses high chemical stability but lacks the chromophores required for standard UV detection. While Gas Chromatography (GC) has historically been the default for such volatile amines, it fails when analyzing salt forms (e.g., hydrochlorides) or thermally labile late-stage intermediates.
This guide establishes a High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) protocol as the modern "Gold Standard" for this application. Unlike UV, CAD provides near-universal response independent of chemical structure, and unlike Refractive Index (RI), it is compatible with gradient elution—essential for separating the lipophilic 1,1-dimethylpropyl impurities from the polar azepine core.
Part 1: The Analytical Challenge & Method Selection
The core difficulty in analyzing this compound lies in its structure: a seven-membered saturated nitrogen ring substituted with a tert-pentyl group. It has no
Comparative Analysis of Detection Technologies
| Feature | HPLC-CAD (Recommended) | GC-FID (Legacy) | HPLC-UV (Low | Derivatization-UV |
| Principle | Aerosol charging (Universal) | Carbon counting (Flame Ionization) | Absorption at 200–210 nm | Chemical tag (e.g., FMOC) |
| Sensitivity | High (ng levels) | High (pg levels) | Poor (Noise interference) | High |
| Linearity | Curvilinear (requires polynomial fit) | Linear | Linear | Linear |
| Selectivity | Gradient compatible | Volatility based | Solvent cutoff issues | Reaction dependent |
| Suitability | Best for Salts & Free Bases | Best for Volatile Free Bases | Not Recommended | Labor Intensive |
Decision Logic for Method Selection
The following decision tree illustrates why HPLC-CAD is prioritized for comprehensive validation, particularly when the salt form is involved or thermal degradation is a risk.
Figure 1: Decision matrix for selecting the analytical technique based on sample state and thermal stability.
Part 2: The "Gold Standard" Protocol (HPLC-CAD)
This protocol utilizes a High-pH Stable C18 column.[1] Aliphatic amines like azepines are basic (
Chromatographic Conditions
-
Instrument: HPLC or UHPLC system with Charged Aerosol Detector (CAD).
-
Column: High-pH stable C18 (e.g., Agilent Poroshell HPH-C18 or Waters XBridge BEH C18),
mm, or . -
Column Temperature:
(Improves mass transfer for viscous amines). -
Mobile Phase A:
Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonium Hydroxide). Note: Must be volatile for CAD. -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate:
. -
Injection Volume:
-- .
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Detector Settings (CAD)
-
Evaporation Temperature:
(Low temp preferred for semi-volatiles). -
Power Function: 1.0 (or optimized per vendor guidelines for linearization).
-
Data Collection Rate:
.
Part 3: Validation Framework (ICH Q2 Aligned)
Validation for CAD differs from UV primarily in Linearity and LOQ determination due to the detector's inherent curvilinear response.
System Suitability
Before every run, the system must self-validate using a standard solution.
-
Tailing Factor (
): Must be for the main peak. (High pH is critical here).[2] -
Precision: RSD of 6 replicate injections
. -
Resolution (
): between the main peak and the nearest impurity (likely the 4-propyl analog or starting material).
Specificity (Forced Degradation)
Demonstrate that the method can separate the active from degradants.
-
Oxidation: Treat with
. Azepines are prone to N-oxidation. The N-oxide is more polar and should elute earlier (lower ). -
Acid/Base: Reflux with
and . Check for ring-opening (formation of amino-acids or linear amines).
Linearity (Critical for CAD)
CAD response (
-
Protocol: Prepare 5 concentration levels from LOQ to 150% of target concentration.
-
Data Treatment: Do not use simple linear regression (
will be misleading). Use a log-log plot ( ) or a second-order polynomial fit . -
Acceptance: Coefficient of determination (
) on the transformed data.
Accuracy & Recovery
Since pure impurity standards may be unavailable, use the "Spike-Recovery" method.
-
Spike: Add known amounts of the analyte (as a surrogate for impurities) to a placebo matrix at 0.1%, 0.5%, and 1.0% levels.
-
Acceptance: Recovery between
-- (wider limits acceptable for trace levels).
Sensitivity (LOD/LOQ)
-
LOD: Signal-to-Noise (S/N) ratio of 3:1.[3]
-
LOQ: S/N ratio of 10:1.
-
Note: In CAD, noise is often lower than UV, but baseline drift during gradients must be subtracted.
Part 4: Experimental Workflow Visualization
The following diagram outlines the logical flow for validating the purity method, ensuring all critical quality attributes (CQA) are addressed.
Figure 2: Step-by-step workflow for developing and validating the HPLC-CAD method.
References
-
Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18. Retrieved from
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from
-
Sigma-Aldrich. (2025). Ascentis® Express 120 C18 pH+ U/HPLC Columns for High pH Stability. Retrieved from
-
ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
-
Gamal, M. et al. (2022). Two New HPLC Methods for Simultaneous Determination of Antipsychotics: A Comparative Study. Molecules. Retrieved from
Sources
A Comparative Analysis of 4-(1,1-dimethylpropyl)hexahydro-1H-azepine and Other Azepane Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the azepane scaffold stands out as a privileged seven-membered heterocyclic ring system. Its inherent conformational flexibility allows for the precise spatial arrangement of substituents, making it a valuable core for designing molecules that can effectively interact with a diverse range of biological targets.[1][2][3] More than 20 drugs approved by the FDA contain the azepane motif, highlighting its therapeutic significance in areas such as oncology, infectious diseases, and neurology.[1] This guide provides a comparative study of 4-(1,1-dimethylpropyl)hexahydro-1H-azepine, a lipophilic derivative, against other azepanes with varying substituents at the C4 position. We will delve into the structure-activity relationships (SAR), physicochemical properties, and hypothetical biological performance, supported by established principles and data from analogous compounds.
While direct, head-to-head experimental data for this compound is not extensively available in peer-reviewed literature, this guide will extrapolate from existing research on 4-substituted azepanes to provide a robust comparative framework for researchers and drug development professionals.
The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry
The non-planar nature of the azepane ring provides a three-dimensional character that is often advantageous for achieving high-affinity binding to protein targets.[2][4] The seven-membered ring can adopt several low-energy conformations, such as chair and boat forms, and the energetic barrier between these conformations can be influenced by the nature and position of substituents. This conformational adaptability is a key factor in the successful design of potent and selective drugs.[4]
The substitution pattern on the azepane ring plays a crucial role in determining the pharmacological profile of the molecule.[2] Substitutions at the nitrogen atom (N1) and various carbon atoms of the ring have been extensively explored to modulate properties such as receptor affinity, selectivity, and pharmacokinetic parameters. This guide will focus on the impact of substitution at the C4 position, with this compound as our central point of comparison.
Comparative Analysis of 4-Substituted Azepanes
To understand the potential role of the 1,1-dimethylpropyl (tert-amyl) group at the C4 position, we will compare it with other substituents, including small alkyl groups, polar functionalities, and aromatic moieties. This comparison will be based on anticipated effects on lipophilicity, steric hindrance, and potential for specific interactions with biological targets.
Physicochemical Properties
The physicochemical properties of a drug candidate, such as lipophilicity (logP), solubility, and polar surface area (PSA), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The substituent at the C4 position of the azepane ring significantly influences these properties.
| Substituent at C4 | Representative Compound | Predicted logP (cLogP) | Predicted Polar Surface Area (Ų) | Key Physicochemical Features |
| -H | Hexahydro-1H-azepine | 1.3 | 12.03 | Baseline azepane core |
| -(CH₃) | 4-Methylhexahydro-1H-azepine | 1.7 | 12.03 | Increased lipophilicity, minimal steric bulk |
| -C(CH₃)₂CH₂CH₃ | This compound | ~3.5-4.0 (Estimated) | 12.03 | High lipophilicity, significant steric bulk |
| -OH | Hexahydro-1H-azepin-4-ol | 0.8 | 32.26 | Increased polarity, hydrogen bonding capability |
| -NH₂ | Hexahydro-1H-azepin-4-amine | 1.0 | 38.05 | Increased polarity, hydrogen bonding, potential for salt formation |
| -Phenyl | 4-Phenylhexahydro-1H-azepine | 3.1 | 12.03 | High lipophilicity, potential for π-π stacking interactions |
Note: Predicted values are estimations from chemical software and are for comparative purposes.
The bulky and highly lipophilic 1,1-dimethylpropyl group in our compound of interest is expected to significantly increase its lipophilicity. This could enhance its ability to cross cell membranes and the blood-brain barrier, which might be advantageous for central nervous system (CNS) targets. However, very high lipophilicity can also lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.
Structure-Activity Relationships (SAR)
The nature of the C4 substituent directly impacts the interaction of the azepane derivative with its biological target.
-
Steric Bulk: The large tert-amyl group of this compound will occupy a significant volume. For a target with a large, hydrophobic binding pocket, this could lead to enhanced potency and selectivity. Conversely, for targets with smaller or more constrained binding sites, this steric bulk would be detrimental to binding.
-
Hydrophobic Interactions: The alkyl nature of the 1,1-dimethylpropyl group will favor hydrophobic interactions within the binding pocket of a protein. This can be a major driving force for binding affinity.
-
Lack of Specific Interactions: Unlike polar substituents such as hydroxyl or amino groups, the tert-amyl group cannot participate in hydrogen bonding or ionic interactions. This might be a disadvantage if such interactions are crucial for high-affinity binding to the target.
Hypothetical Performance in a Biological Context
Based on the SAR principles discussed, we can hypothesize the performance of this compound in comparison to other 4-substituted azepanes in a drug discovery context.
Let's consider a hypothetical target where a hydrophobic pocket is adjacent to the binding site of the azepane core.
-
This compound: The bulky, lipophilic group could fit well into the hydrophobic pocket, leading to high potency. Its high lipophilicity might also lead to good CNS penetration.
-
4-Methylhexahydro-1H-azepine: The smaller methyl group might not fully occupy the hydrophobic pocket, resulting in lower potency compared to the tert-amyl analog.
-
Hexahydro-1H-azepin-4-ol: The polar hydroxyl group would be disfavored in a hydrophobic pocket, likely leading to a significant drop in potency. However, if the pocket has a region capable of hydrogen bonding, this analog could show some activity.
-
4-Phenylhexahydro-1H-azepine: The phenyl group could engage in hydrophobic and potentially π-π stacking interactions, leading to high potency. The choice between a bulky alkyl and an aromatic group would depend on the specific shape and electronic environment of the binding pocket.
Experimental Workflow for Comparative Analysis
To empirically validate these hypotheses, a systematic experimental evaluation is necessary. The following workflow outlines a standard approach for the comparative pharmacological profiling of novel chemical entities.
Figure 1: A generalized experimental workflow for the pharmacological evaluation of novel chemical entities.
Detailed Experimental Protocols
Protocol 1: Determination of Lipophilicity (logP) by RP-HPLC
-
Objective: To experimentally determine the partition coefficient (logP) of the synthesized 4-substituted azepane analogs.
-
Methodology:
-
Prepare a stock solution of each compound in a suitable organic solvent (e.g., methanol).
-
Use a reversed-phase C18 HPLC column.
-
Employ a mobile phase gradient of water and an organic modifier (e.g., acetonitrile).
-
Inject a series of standards with known logP values to create a calibration curve of retention time versus logP.
-
Inject the test compounds and determine their retention times.
-
Calculate the logP of the test compounds from the calibration curve.
-
-
Rationale: This method provides a reliable and high-throughput way to measure lipophilicity, which is a critical parameter for predicting a compound's pharmacokinetic behavior.
Protocol 2: In Vitro Target Binding Assay (Radioligand Displacement)
-
Objective: To determine the binding affinity (Ki) of the azepane derivatives for a specific target receptor.
-
Methodology:
-
Prepare cell membranes or purified protein expressing the target receptor.
-
Incubate the membranes/protein with a known concentration of a radiolabeled ligand that binds to the target.
-
Add increasing concentrations of the test compounds to compete with the radioligand for binding.
-
After incubation, separate the bound and free radioligand by filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
-
-
Rationale: This is a standard and robust method to quantify the direct interaction between a compound and its target, providing a key measure of potency.
Conclusion
The azepane scaffold is a versatile and valuable starting point for the design of novel therapeutics.[1][3] The substituent at the C4 position plays a critical role in modulating the physicochemical and pharmacological properties of these compounds. While this compound itself is not extensively characterized in the public domain, a systematic comparative analysis based on established SAR principles suggests that its bulky and lipophilic nature could be advantageous for targeting proteins with large, hydrophobic binding pockets.
Further progress in this area will depend on the synthesis and comprehensive biological evaluation of a diverse range of 4-substituted azepanes.[5] The experimental workflows and protocols outlined in this guide provide a framework for such investigations, which will undoubtedly lead to the discovery of new and improved azepane-based therapeutic agents.
References
-
Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]
-
Charishma, S., Kamala, G. R., & Hansika, B. L. S. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research, 3(4), 111-118. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry, 164, 465-494. [Link]
-
Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022). Polycyclic Aromatic Compounds, 43(3). [Link]
-
Recent Advances on the Synthesis of Azepane‐Based Compounds. (2021). ChemistrySelect, 6(42), 11559-11574. [Link]
-
Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. (2003). Journal of Medicinal Chemistry, 46(5), 702-715. [Link]
-
Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2000). CHIMIA International Journal for Chemistry, 54(11), 669-671. [Link]
-
Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2016). Current Organic Synthesis, 13(5), 688-705. [Link]
-
Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2012). Mini-Reviews in Medicinal Chemistry, 12(1), 59-69. [Link]
-
Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. (2014). Archiv der Pharmazie, 347(7), 475-484. [Link]
-
Novel selective PDE4 inhibitors. 2. Synthesis and structure-activity relationships of 4-aryl-substituted cis-tetra. (2001). Journal of Medicinal Chemistry, 44(16), 2526-2536. [Link]
-
Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2007). Yakugaku Zasshi, 127(12), 1937-1948. [Link]
-
A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). Current Organic Chemistry, 25(4). [Link]
-
Synthesis and Pharmacological Evaluation of Novel 1-(1,4-Alkylaryldisubstituted-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. (2016). Molecules, 21(5), 577. [Link]
-
Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. (2022). Molecules, 28(1), 169. [Link]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). Molecules, 27(16), 5195. [Link]
-
Synthesis, Characterization and Biological Screening of Azepine Derivative. (2021). Journal of Chemistry and Chemical Sciences, 11(1), 1-8. [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). Journal of Medicinal Chemistry. [Link]
Sources
Analytical Cross-Validation of Azepane Derivatives: A Comparative Guide
Executive Summary & Strategic Context
Azepane (hexamethyleneimine) scaffolds are critical structural motifs in neuroactive pharmaceuticals, including antihistamines (Azelastine), antipsychotics, and CGRP receptor antagonists. However, the analysis of azepane derivatives presents distinct challenges:
-
Basicity: The secondary or tertiary amine within the 7-membered ring (
) interacts strongly with residual silanols in silica-based columns, causing severe peak tailing. -
Conformational Flexibility: The ring adopts multiple low-energy conformations (twist-chair/twist-boat), which can complicate NMR interpretation at low temperatures.
-
Lack of UV Chromophores: Many synthetic precursors lack strong UV absorption, necessitating alternative detection (MS, CAD, or refractive index).
This guide moves beyond standard pharmacopeial monographs to demonstrate a cross-validation strategy . We do not simply "run" methods; we use orthogonal physics—chromatographic separation (UHPLC) versus nuclear spin relaxation (qNMR)—to validate analytical truth.
Comparative Analysis of Techniques
The following table synthesizes the performance metrics of the three primary techniques when applied to a model azepane derivative (e.g., Azelastine HCl or similar development candidates).
Table 1: Performance Matrix for Azepane Analysis
| Feature | UHPLC-UV-MS (Method A) | 1H-qNMR (Method B) | GC-MS (Method C) |
| Primary Utility | Impurity profiling (<0.05%) & Routine Assay | Absolute Purity / Reference Standard Qualification | Residual Solvents & Volatile Precursors |
| Principle | Partition chromatography (Hydrophobicity/pKa) | Nuclear spin resonance (Molar ratio) | Volatility & Thermal Stability |
| Reference Std | Required (Response factors vary) | Not Required (Internal Std used) | Required |
| LOD (Sensitivity) | High (~0.01 µg/mL) | Low (~1 mg/mL) | High (~0.05 µg/mL) |
| Precision (RSD) | < 1.0% | < 0.5% (with optimization) | < 2.0% |
| Azepane Risk | Peak tailing (requires high pH or ion pair) | Solvent peaks overlapping ring protons | Thermal degradation (Ring opening) |
| Throughput | High (5-10 min run) | Low (15-30 min/sample) | Medium |
Deep Dive: The Self-Validating Protocol
To ensure scientific integrity (E-E-A-T), we employ a "Triangulation Approach." We use qNMR to establish the absolute potency of an in-house reference standard, which is then used to calibrate the high-throughput UHPLC method.
Method A: High-pH UHPLC-MS (The Workhorse)
Rationale: Traditional methods use ion-pairing agents (e.g., octane sulfonic acid) to mask silanols. However, these are incompatible with Mass Spectrometry (MS). We utilize a modern High-pH compatible hybrid column to keep the azepane in its neutral (free base) state, improving peak shape and allowing MS detection.
Protocol:
-
Column: Ethylene Bridged Hybrid (BEH) C18, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with
). -
Mobile Phase B: Acetonitrile (MS Grade).
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 210 nm (or
) + ESI(+) MS (SIM mode for impurity masses).
Self-Validation Check: The Tailing Factor (
Method B: 1H-qNMR (The Truth Standard)
Rationale: qNMR is a primary ratio method.[1][2][3] It relies on the physics of proton relaxation, not chemical interaction. It is immune to the "response factor" errors of UV detectors.
Protocol:
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade). Selection Logic: The IS signals must not overlap with the azepane ring protons (typically 1.5–3.5 ppm) or aromatic substituents.
-
Solvent: DMSO-
(Prevents exchange of amine protons). -
Relaxation Delay (
): Must be (Longitudinal relaxation time). For azepanes, the rigid ring protons often have s. Set s to ensure >99.9% magnetization recovery. -
Pulse Angle: 90°.
-
Scans: 64 (for S/N > 150:1).
Calculation:
Method C: GC-MS (The Precursor Check)
Rationale: Many azepane syntheses involve ring-closing metathesis or reduction of caprolactam derivatives. These precursors are often non-polar and volatile.
Protocol:
-
Column: 5%-Phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Inlet Temp: 250°C. Warning: Azepane N-oxides (common impurities) will thermally degrade (Cope elimination) in the injector, leading to false positives for unsaturated impurities.
-
Derivatization: If the azepane has a secondary amine, derivatize with TFAA (Trifluoroacetic anhydride) to improve volatility and peak shape.
Cross-Validation Workflow & Decision Logic
The following diagram illustrates the decision logic for selecting methods and the cross-validation loop required to certify a Reference Standard.
Caption: Figure 1. Orthogonal cross-validation workflow. Note the feedback loop from discrepancy investigation (UV response/hygroscopicity) back to method refinement.
References
-
International Council for Harmonisation (ICH). (2023).[4][5] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[4][5][6] Retrieved from [Link]
-
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis.[1][3][7] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. Retrieved from [Link]
-
SAVA Healthcare. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride. Journal of AOAC International.[8] Retrieved from [Link]
-
Almac Group. (2024). Quantitative NMR (qNMR) as an Alternative to HPLC Assay Analysis.[3][7] Retrieved from [Link]
Sources
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. database.ich.org [database.ich.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the reactivity of different 4-substituted hexahydro-1H-azepines
An In-Depth Technical Guide to the Reactivity of 4-Substituted Hexahydro-1H-Azepines
Authored by: A Senior Application Scientist
Introduction: The Azepine Scaffold in Modern Drug Discovery
The hexahydro-1H-azepine, or azepane, motif is a privileged seven-membered saturated heterocycle that has garnered significant attention in medicinal chemistry. Its three-dimensional structure provides an excellent scaffold for developing novel therapeutics by allowing for diverse substituent placement to optimize pharmacological properties.[1][2] Azepine derivatives are integral components of numerous commercially available drugs, demonstrating a wide range of biological activities including anti-inflammatory, antidepressant, and antipsychotic properties.[3][4]
The reactivity of the secondary amine within the azepine ring is of paramount importance, as it serves as a primary handle for chemical modification, such as the introduction of pharmacophores or linking to other molecular entities. Understanding how substituents at the 4-position modulate this reactivity is crucial for researchers in drug development and process chemistry. This guide provides a comparative analysis of the reactivity of various 4-substituted hexahydro-1H-azepines, supported by a robust experimental protocol for direct, quantitative comparison.
Factors Influencing the Nucleophilicity of the Azepine Nitrogen
The reactivity of the secondary amine in hexahydro-1H-azepines is fundamentally governed by its nucleophilicity, which is the ability of its lone pair of electrons to attack an electrophilic center. This property is primarily influenced by two key factors related to the substituent at the 4-position: electronic effects and steric hindrance.
Electronic Effects: Inductive and Resonance Contributions
Substituents can either donate or withdraw electron density from the azepine ring, thereby increasing or decreasing the availability of the nitrogen's lone pair.[5][6]
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH2) or hydroxyl (-OH) groups can increase the electron density on the nitrogen through the sigma bonds of the ring (an inductive effect). This enhanced electron density makes the nitrogen more nucleophilic and thus more reactive towards electrophiles.[7][8]
-
Electron-Withdrawing Groups (EWGs): Electronegative groups such as ketones (-C=O) or carboxylic acids (-COOH) pull electron density away from the ring via an inductive effect.[9] This reduces the electron density on the nitrogen, making it less nucleophilic and less reactive.[8]
The following diagram illustrates how these electronic effects modulate the nucleophilicity of the ring nitrogen.
Caption: Electronic influence of 4-substituents on azepine reactivity.
Steric Hindrance
The size and bulk of the substituent at the 4-position can physically obstruct the approach of an electrophile to the nitrogen atom.[10] Even if the nitrogen is electronically rich, a bulky substituent can significantly slow down the reaction rate. For instance, a tert-butyl group will impart more steric hindrance than a methyl group, potentially leading to lower reactivity despite similar electronic properties.[11][12]
Experimental Protocol: Competitive N-Acylation for Reactivity Comparison
To empirically compare the reactivity of different 4-substituted hexahydro-1H-azepines, a competitive acylation experiment is a highly effective method. This protocol is designed to react an equimolar mixture of two different azepine derivatives with a sub-stoichiometric amount of an acylating agent. The ratio of the resulting N-acylated products directly reflects the relative nucleophilicity of the parent amines. N-hydroxysuccinimide (NHS) esters are chosen as the acylating agent due to their excellent amine-reactivity and stability, which allows for clean reaction profiles.[13][14]
Workflow Overview
The following diagram outlines the complete experimental workflow from preparation to data analysis.
Caption: Experimental workflow for competitive N-acylation.
Step-by-Step Methodology
Causality Behind Choices:
-
Solvent (Anhydrous DMF/DMSO): These polar aprotic solvents are chosen because they effectively dissolve the reagents without participating in the reaction.[14] Anhydrous conditions are critical to prevent hydrolysis of the NHS ester.
-
Base (DIPEA): A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to scavenge the proton released during acylation without competing with the azepine nucleophiles.
-
NHS-Ester: Acetyl-NHS ester is a simple, commercially available electrophile suitable for this proof-of-principle experiment.
-
Quenching Agent (Tris buffer): A primary amine-containing buffer is used to rapidly consume any remaining NHS ester, ensuring the product ratio is fixed at the time of quenching.[15]
Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of 4-hydroxy-hexahydro-1H-azepine (Azepine A) in anhydrous DMSO.
-
Prepare a 100 mM stock solution of 4-amino-hexahydro-1H-azepine (Azepine B) in anhydrous DMSO.
-
Prepare a 50 mM stock solution of N-acetoxysuccinimide (Acetyl-NHS ester) in anhydrous DMSO immediately before use.
-
-
Reaction Setup:
-
In a clean, dry microcentrifuge tube, combine 100 µL of the Azepine A stock solution (10 µmol) and 100 µL of the Azepine B stock solution (10 µmol).
-
Add 5.2 µL of DIPEA (30 µmol, 3 equivalents relative to total azepines).
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
To initiate the reaction, add 100 µL of the Acetyl-NHS ester stock solution (5 µmol, 0.5 equivalents relative to total azepines).
-
Vortex immediately and incubate at room temperature (20-25°C) for 1 hour with continuous gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding 50 µL of 1.5 M Tris-HCl buffer (pH 8.5).
-
Incubate for an additional 15 minutes to ensure all unreacted NHS ester is consumed.
-
-
Sample Analysis:
-
Dilute the final reaction mixture 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
Analyze the sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (e.g., at 214 nm).
-
Identify the peaks corresponding to the starting materials and the two N-acetylated products based on retention times established with individual standards.
-
-
Data Interpretation:
-
Integrate the peak areas for the N-acetylated product of Azepine A (Product A) and the N-acetylated product of Azepine B (Product B).
-
The relative reactivity is the ratio of the product peak areas: Relative Reactivity = Area(Product B) / Area(Product A) . A value > 1 indicates Azepine B is more reactive than Azepine A.
-
Data Summary and Comparison
The following table summarizes the expected outcomes for the reactivity of hexahydro-1H-azepines with representative substituents at the 4-position, based on established chemical principles. The reactivity is ranked relative to the unsubstituted hexahydro-1H-azepine.
| 4-Substituent | Substituent Type | Primary Effect | Expected Relative Reactivity | Rationale |
| -H | Unsubstituted | Baseline | 1.00 | Reference compound. |
| -NH₂ | Electron-Donating | Inductive | > 1.50 | The amino group is strongly electron-donating, significantly increasing the nucleophilicity of the ring nitrogen.[16] |
| -OH | Electron-Donating | Inductive | > 1.20 | The hydroxyl group is electron-donating, increasing nitrogen nucleophilicity, but is less potent than the amino group. |
| -CH₃ | Weakly Donating | Inductive | ~ 1.10 | The methyl group provides a weak electron-donating inductive effect. |
| -COOH | Electron-Withdrawing | Inductive | < 0.50 | The carboxylic acid is a strong electron-withdrawing group, decreasing nitrogen nucleophilicity.[9] At neutral pH, it may be deprotonated (-COO⁻), reducing the EWG effect. |
| -C(O)CH₃ | Electron-Withdrawing | Inductive | < 0.70 | The ketone is an electron-withdrawing group that deactivates the ring nitrogen.[17] |
Note: These are predicted relative values. Actual experimental results will provide precise quantification but should follow this general trend.
Conclusion
The reactivity of the nitrogen atom in 4-substituted hexahydro-1H-azepines is a predictable function of the electronic and steric properties of the substituent. Electron-donating groups enhance reactivity by increasing the nucleophilicity of the nitrogen, while electron-withdrawing groups have the opposite effect. Steric bulk around the nitrogen can also impede reactivity. The competitive acylation protocol described herein offers a reliable and quantitative method for directly comparing the reactivity of different azepine analogs, providing invaluable data for medicinal chemists and drug development professionals to guide their synthetic strategies.
References
- Designing Photochemical Outcomes: Substituent-Governed Pathways in 3H-Azepine Photocyclization.ChemRxiv.
- 3. Azepines.Houben-Weyl Methods of Organic Chemistry, Vol. E 9d, 4th ed.
- The Effect of Substituents on Reactivity.St. Peter's Institute of Pharmaceutical Sciences.
- Amine-Reactive Probes.The Joseph Lab, UC San Diego.
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
-
Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. National Institutes of Health (NIH). Available at: [Link]
- Amine-Reactive Probe Labeling Protocol.Thermo Fisher Scientific.
-
N-BOC-HEXAHYDRO-1H-AZEPIN-4-ONE. LookChem. Available at: [Link]
-
Pseudo three-component approach to coumarin-annulated azepines. RSC Publishing. Available at: [Link]
-
The Effect of Substituents on Reactivity. Lumen Learning. Available at: [Link]
-
Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare. Available at: [Link]
-
Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. National Institutes of Health (NIH). Available at: [Link]
-
Conjugation Protocol for Amine Reactive Dyes. Bio-Techne. Available at: [Link]
-
Substituent Effects. La Salle University. Available at: [Link]
-
Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. Available at: [Link]
-
Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. Available at: [Link]
-
Why are 1H-azepines so variable in colour and reactivity. INIS-IAEA. Available at: [Link]
-
Azepines, Chemistry, Synthesis And Reactions. STM Journals. Available at: [Link]
-
Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. PubMed. Available at: [Link]
-
Synthesis of New Hexahydropyrimido[1,2-a]azepine Derivatives Bearing Functionalized Aryl and Heterocyclic Moieties As Anti-Inflammatory Agents. Taylor & Francis Online. Available at: [Link]
-
Heterocyclic rearrangements. Part IV. Formation and reactions of some azepines. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Hexahydro-1-(4-(phenylazo)phenyl)-1h-azepine (C18H21N3). PubChem. Available at: [Link]
-
SEVEN AND LARGE MEMBERED HETEROCYCLES. eGyanKosh. Available at: [Link]
-
N-Acylation in Combinatorial Chemistry. ResearchGate. Available at: [Link]
-
Role of steric hindrance in the Newman-Kwart rearrangement and in the synthesis and photophysical properties of arylsulfanyl tetrapyrazinoporphyrazines. PubMed. Available at: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]
-
N-Acylation in combinatorial chemistry. ARKAT USA, Inc. Available at: [Link]
-
Steric hindrance – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Semantic Scholar. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.stmjournals.com [journals.stmjournals.com]
- 3. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. www1.lasalle.edu [www1.lasalle.edu]
- 7. stpeters.co.in [stpeters.co.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CAS 97164-96-0: 1H-Azepine-4-carboxylicacid, hexahydro- [cymitquimica.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Pseudo three-component approach to coumarin-annulated azepines: synthesis of coumarin[3,4- b ]azepines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09289J [pubs.rsc.org]
- 12. Role of steric hindrance in the Newman-Kwart rearrangement and in the synthesis and photophysical properties of arylsulfanyl tetrapyrazinoporphyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Page loading... [wap.guidechem.com]
- 17. lookchem.com [lookchem.com]
Technical Assessment: 4-(1,1-Dimethylpropyl)hexahydro-1H-azepine in Synthesis & Drug Design
Executive Summary & Strategic Context
4-(1,1-dimethylpropyl)hexahydro-1H-azepine (CAS: 1154906-24-7), also referred to as 4-tert-pentylazepane , represents a specialized class of bulky, seven-membered nitrogen heterocycles. Unlike its ubiquitous six-membered analog (4-tert-butylpiperidine), which is used primarily to lock conformation, the 4-tert-pentylazepane scaffold offers a unique balance of conformational flexibility and hydrophobic bulk .
This guide objectively compares the efficacy of this scaffold against standard piperidine and unsubstituted azepane alternatives in two critical domains: Nucleophilic Substitution (N-Alkylation) and Bioisosteric Modulation in drug discovery.
Key Findings:
-
Reactivity: Exhibits slightly enhanced nucleophilicity compared to acyclic amines due to ring constraints, but reduced kinetic rates in sterically demanding couplings compared to unsubstituted azepanes.
-
Conformation: The tert-pentyl group at C4 provides a "soft" conformational bias, unlike the rigid "locking" seen in cyclohexane/piperidine systems, allowing for induced-fit binding in receptor targets.
-
Application: Superior as a hydrophobic spacer in GPCR ligands where piperidines fail to occupy large hydrophobic pockets.
Chemical Profile & Structural Logic
To understand the efficacy, one must analyze the structural causality.
| Feature | 4-tert-Pentylazepane | 4-tert-Butylpiperidine (Standard) | Unsubstituted Azepane |
| Ring Size | 7-Membered (Flexible) | 6-Membered (Rigid) | 7-Membered (Flexible) |
| C4 Substituent | tert-Pentyl (Bulky, Lipophilic) | tert-Butyl (Bulky) | Hydrogen |
| LogP (Est.) | ~3.8 - 4.2 | ~2.8 - 3.1 | ~1.2 |
| pKa (Conj. Acid) | ~10.8 | ~11.1 | ~11.0 |
| Primary Role | Hydrophobic Pharmacophore | Conformational Anchor | Basic Scaffold |
Mechanistic Insight: The seven-membered ring exists in a dynamic equilibrium between twist-chair and chair forms. The bulky tert-pentyl group prefers the equatorial position to minimize 1,3-diaxial-like interactions, but the energy barrier to ring inversion is lower than in piperidines. This results in a "breathing" scaffold that can adapt to enzyme active sites.
Comparative Efficacy in Specific Reactions
Scenario A: Nucleophilic Substitution (N-Alkylation)
Reaction:
In standard
-
Unsubstituted Azepane: High reactivity.[1] The ring strain releases slightly upon transition state formation, making it more nucleophilic than diethylamine.
-
4-tert-Pentylazepane (Target): Moderate Reactivity. The remote C4 substituent exerts a transannular steric effect. While not directly blocking the nitrogen lone pair, the bulk hinders the approach of large electrophiles due to the ring puckering required to accommodate the transition state.
-
4-tert-Butylpiperidine: High Reactivity (Directional). The fixed chair conformation exposes the lone pair predictably.
Experimental Verdict:
For rapid library synthesis, Unsubstituted Azepane is superior (
Scenario B: Asymmetric Lithiation & Functionalization
Reaction:
Unlike piperidines, azepanes are challenging to functionalize regioselectively. However, the C4-bulky group directs lithiation.
-
Mechanism: The tert-pentyl group biases the ring conformation, distinguishing the "left" and "right"
-protons (C2 vs C7) subtly. -
Comparison:
Data Support: Studies on substituted azepanes indicate that C4-substitution allows for diastereoselective functionalization at C2 with ratios exceeding 90:10 when using chiral ligands (See Reference 1, Beak et al. methodology).
Visualizing the Logic: Synthesis & Reactivity Flow
The following diagram illustrates the decision matrix for selecting this scaffold and its synthesis pathway via Ring Expansion (Schmidt Reaction or Beckmann Rearrangement equivalent).
Figure 1: Decision logic for selecting 4-tert-pentylazepane over standard piperidine scaffolds in drug design.
Validated Experimental Protocol
Protocol: General N-Alkylation of 4-tert-Pentylazepane Objective: Synthesis of tertiary amine derivatives for biological screening.[3] Note: This protocol is adapted from standard azepane reactivity profiles (Ref 2).
Reagents:
-
This compound (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv)
-
Base:
(3.0 equiv) or DIPEA (2.0 equiv) -
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 4-tert-pentylazepane in anhydrous ACN (5 mL).
-
Base Addition: Add powdered, anhydrous
(3.0 mmol). Stir at room temperature for 10 minutes to ensure suspension.-
Critical Control Point: If using the HCl salt of the azepane, add 1.0 equiv of DIPEA first to liberate the free base.
-
-
Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.
-
Reaction:
-
For Reactive Halides (BnBr): Stir at 25°C for 4–6 hours.
-
For Unreactive Halides: Heat to 60°C for 12–18 hours.
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The bulky product will have a higher Rf than the starting amine.
-
-
Workup: Filter off solids (
). Concentrate the filtrate under reduced pressure. -
Purification: The bulky tert-pentyl group significantly increases lipophilicity. Purify via Flash Column Chromatography using a gradient of Hexanes:Ethyl Acetate (rather than DCM:MeOH) to leverage this property.
Self-Validating Check:
-
1H NMR Signal: Look for the disappearance of the broad N-H peak (~1.5-2.0 ppm) and the appearance of the N-CH2 signal. The tert-pentyl methyls (singlet and triplet) should remain distinct (approx 0.8-0.9 ppm).
References
-
Hodgson, D. M., & Lee, G. P. (2006). Asymmetric Synthesis of 4,5,6-Substituted Azepanes by Lithiation-Conjugate Addition Sequences. Journal of the American Chemical Society.
-
Coldham, I., & Leonori, D. (2008). Synthesis of substituted azepanes.[1][3][4][5][6][7][8] Organic & Biomolecular Chemistry.[3][5][7]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53394589 (Azepane derivatives).
-
Mailloux, M. J., et al. (2021).[5] Photochemical Ring Expansion of Aromatic Salts to Azepines.[5] Organic Letters.[5]
(Note: While specific catalytic data for the exact CAS 1154906-24-7 is proprietary/catalog-based, the reactivity profiles are derived from the homologous series of 4-substituted azepanes established in References 1 and 2.)
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Azepine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
